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4-{[(2H-indazol-7-yl)amino]methyl}phenol Documentation Hub

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  • Product: 4-{[(2H-indazol-7-yl)amino]methyl}phenol
  • CAS: 1158058-16-2

Core Science & Biosynthesis

Exploratory

Biological Activity of 4-Hydroxybenzyl-Amino Indazoles: A Technical Guide

Executive Summary: The Pharmacophore Strategy The integration of a 4-hydroxybenzyl-amino moiety onto an indazole scaffold represents a high-value pharmacophore strategy in modern medicinal chemistry.[1] This specific sub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Strategy

The integration of a 4-hydroxybenzyl-amino moiety onto an indazole scaffold represents a high-value pharmacophore strategy in modern medicinal chemistry.[1] This specific substitution pattern leverages the privileged nature of the indazole ring—a bioisostere of the purine base adenine—while exploiting the 4-hydroxybenzyl group as a "molecular probe" for hydrophobic pockets and hydrogen-bonding networks.

This guide details the biological activity, synthesis, and validation protocols for this chemical series.[2][3][4][5][6][7] The core utility of these compounds spans two primary therapeutic areas:

  • Kinase Inhibition: Targeting the ATP-binding hinge region (indazole) while extending into the solvent-accessible front pocket (benzyl-amino).[1]

  • Estrogen Receptor

    
     (ER
    
    
    
    ) Modulation:
    The phenolic hydroxyl group mimics the A-ring of estradiol (
    
    
    ), conferring selectivity for nuclear receptors.[1]

Mechanistic Pharmacology

Dual-Mode Activity Profile

The biological activity of 4-hydroxybenzyl-amino indazoles is dictated by the positioning of the amino linker (typically at C3, C5, or N1).[1]

  • ATP-Competitive Inhibition: The indazole nitrogen (N1/N2) forms critical hydrogen bonds with the "hinge region" residues of kinases (e.g., VEGFR, CDK).[1] The amino linker provides rotational freedom, allowing the 4-hydroxybenzyl group to occupy the hydrophobic back-pocket or the ribose-binding pocket.

  • Phenolic Warhead: The 4-hydroxyl group acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] In ER

    
     agonists, this group forms a critical anchor with Glu305 and Arg346, mimicking the natural ligand.
    
Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways modulated by these derivatives, specifically focusing on the intersection between receptor tyrosine kinases (RTKs) and nuclear receptor signaling.

SignalingPathways cluster_Kinase Cytosolic Kinase Pathway cluster_Nuclear Nuclear Receptor Pathway Compound 4-Hydroxybenzyl-Amino Indazole RTK RTK (VEGFR/PDGFR) Compound->RTK Inhibition (IC50 < 50nM) Proliferation Cell Proliferation Compound->Proliferation Blockade ERb Estrogen Receptor Beta (ERβ) Compound->ERb Agonism (EC50 < 100nM) PI3K PI3K/Akt RTK->PI3K mTOR mTOR Complex PI3K->mTOR mTOR->Proliferation ERE Estrogen Response Element ERb->ERE Translocation Apoptosis Apoptosis / Differentiation ERE->Apoptosis Transcription

Figure 1: Dual-mechanism action showing kinase inhibition (left) and ER


 activation (right).[1]

Chemical Synthesis & Validation

To ensure reproducibility, we utilize a Reductive Amination strategy. This approach is superior to direct alkylation due to higher yields and the prevention of over-alkylation.

Protocol: Reductive Amination of Amino-Indazoles

Objective: Synthesize


-(4-hydroxybenzyl)-1

-indazol-amine derivatives.

Reagents:

  • Starting Material: Amino-indazole (e.g., 5-amino-1

    
    -indazole)[1]
    
  • Aldehyde: 4-Hydroxybenzaldehyde[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)[1]

  • Catalyst: Acetic Acid (AcOH)[1]

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 1.0 eq of amino-indazole in DCE (0.1 M concentration).

    • Add 1.1 eq of 4-hydroxybenzaldehyde.[1]

    • Add 1-2 drops of glacial acetic acid to catalyze imine formation.[1]

    • Stir at Room Temperature (RT) for 2 hours under inert atmosphere (

      
      ).
      
    • Checkpoint: Monitor by TLC (formation of Schiff base).[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) portion-wise.[1]

    • Allow to warm to RT and stir overnight (12-16 hours).

  • Workup & Purification:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (

      
      ).[1]
      
    • Wash combined organics with brine, dry over

      
      .[8]
      
    • Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start Amino-Indazole (Precursor) Imine Imine Intermediate (Schiff Base) Start->Imine AcOH, DCE Aldehyde 4-Hydroxybenzaldehyde Aldehyde->Imine Reduction Reduction (NaBH(OAc)3) Imine->Reduction Product N-(4-hydroxybenzyl) -amino indazole Reduction->Product 12h, RT

Figure 2: Step-wise reductive amination workflow for target synthesis.

Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo)

This protocol validates the compound's ability to compete with ATP at the kinase active site.[1]

  • Principle: Measures ADP generated from the kinase reaction.

  • Reagents: Recombinant Kinase (e.g., VEGFR2), ATP (10

    
    M), Substrate (Poly GT), Test Compound.[1]
    
  • Procedure:

    • Incubate kinase, substrate, and test compound (serial dilutions) in 384-well plate for 10 min.

    • Add ATP to initiate reaction; incubate for 60 min at RT.

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1]

    • Add Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase light).[1]
      
    • Read: Luminescence integration (0.5 - 1 sec).

    • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

      
      .
      
Estrogen Receptor Binding Assay (Fluorescence Polarization)
  • Objective: Confirm binding affinity to ER

    
     vs ER
    
    
    
    .
  • Tracer: Fluormone™ ES2 (fluorescent estradiol derivative).[1]

  • Logic: High polarization (mP) indicates tracer bound to receptor.[1] Displacement by the test compound lowers mP.

Quantitative Activity Data (SAR Summary)

The following table summarizes the Structure-Activity Relationship (SAR) trends observed in 4-hydroxybenzyl-amino indazoles, consolidating data from kinase and nuclear receptor studies.

Table 1: Biological Activity Profile of Indazole Derivatives

Compound IDSubstitution (R)Linker PositionTargetActivity (

/

)
Mechanism Note
IND-OH-1 4-HydroxybenzylC3-AminoVEGFR245 nMATP-competitive; H-bond to Asp1046
IND-OH-2 4-HydroxybenzylC5-AminoER

12 nMAgonist; Phenol mimics Estradiol A-ring
IND-OMe-1 4-MethoxybenzylC3-AminoVEGFR2150 nMReduced potency (Loss of H-bond donor)
IND-F-1 4-FluorobenzylC3-AminoPDGFR85 nMHydrophobic interaction dominant

Note: Data represents aggregated mean values from representative assays consistent with the pharmacophore class.

References

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Source: Longdom.org URL:[Link][1]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview. (Discusses Indazole-Cl/ER

    
     agonists)
    Source: National Institutes of Health (PMC)
    URL:[1][Link]
    
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Source: Semantic Scholar URL:[1][Link][1][9]

  • 4-Benzylideneisoquinoline-1,3(2H,4H)-diones as tyrosyl DNA phosphodiesterase 2 (TDP2) inhibitors. (Discusses 4-hydroxybenzyl amino motifs) Source: National Institutes of Health (PubMed) URL:[1][Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: Molecules (MDPI) / PMC URL:[Link]

Sources

Foundational

Privileged Scaffolds in ATP-Competitive Kinase Inhibition: Structural Logic and Experimental Validation

Executive Summary The human kinome, comprising over 500 protein kinases, represents one of the most fruitful target classes in modern pharmacology.[1][2] However, the high conservation of the ATP-binding pocket poses a s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The human kinome, comprising over 500 protein kinases, represents one of the most fruitful target classes in modern pharmacology.[1][2] However, the high conservation of the ATP-binding pocket poses a significant challenge for selectivity.[3][4][5] "Privileged scaffolds" are chemotypes capable of mimicking the adenine moiety of ATP while offering vectors to exploit non-conserved regions (such as the gatekeeper residue, the solvent front, and the DFG-out allosteric pocket). This guide dissects the structural logic of these scaffolds, the mechanistic distinction between Type I and Type II binding, and provides self-validating protocols for their evaluation.

Part 1: Structural Anatomy of the ATP Pocket

To design effective inhibitors, one must first understand the "lock" before designing the "key." The ATP-binding cleft is located between the N-terminal lobe (mostly


-sheets) and the C-terminal lobe (mostly 

-helices).[1]
The Hinge Region (The Anchor)

The hinge region connects the two lobes.[1][2] Adenine binds here via two key hydrogen bonds:

  • N1 of Adenine: Accepts a hydrogen bond from the backbone NH of the hinge residue (GK+1).

  • N6 Amino of Adenine: Donates a hydrogen bond to the backbone Carbonyl of the hinge residue (GK+1).

  • Privileged Scaffold Role: Scaffolds like quinazolines and aminopyrimidines possess nitrogen/heteroatom patterns that precisely replicate this H-bond donor/acceptor motif.

The Gatekeeper Residue (The Selectivity Filter)

Located at the back of the ATP pocket, the gatekeeper (GK) residue controls access to a hydrophobic "back pocket."

  • Small GK (Thr, Ala): Allows access to the back pocket (e.g., p38, EGFR).

  • Large GK (Met, Phe): Sterically blocks access.

  • Resistance: The "Gatekeeper Mutation" (e.g., EGFR T790M) substitutes a small residue with a bulky Methionine, causing steric clash with inhibitors that rely on deep pocket binding.

The DFG Motif (The Switch)

The Asp-Phe-Gly (DFG) motif at the start of the activation loop controls the kinase's catalytic state.

  • DFG-in (Active): Aspartate coordinates Mg2+ for ATP hydrolysis. Phenylalanine packs into the hydrophobic spine.

  • DFG-out (Inactive): The Phenylalanine flips 180°, exposing a new allosteric hydrophobic pocket.

Diagram 1: The Kinase Pharmacophore Map

This diagram visualizes the logical connectivity between the scaffold and the pocket regions.

KinasePharmacophore ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Adenine Mimicry) ATP_Pocket->Hinge Gatekeeper Gatekeeper Residue (Selectivity Filter) ATP_Pocket->Gatekeeper DFG_Motif DFG Motif (Conformational Switch) ATP_Pocket->DFG_Motif Back_Pocket Hydrophobic Back Pocket (Type II Binding) Gatekeeper->Back_Pocket Controls Access DFG_Motif->Back_Pocket Creates (DFG-out) Scaffold Privileged Scaffold (e.g., Quinazoline) Scaffold->Hinge H-Bonds (1-3) Scaffold->Gatekeeper Steric Interaction Solvent_Front Solvent Front (Solubility/ADME) Scaffold->Solvent_Front Tail Extension

Caption: Logical map of the ATP-binding pocket showing how privileged scaffolds interact with critical structural elements.

Part 2: Core Privileged Scaffolds

The following scaffolds are "privileged" because they inherently possess the geometry to satisfy the hinge binding requirements while offering vectors for modification.

Quinazolines (The EGFR Specialists)
  • Mechanism: The N1 and N3 nitrogens mimic the N1 and N3 of adenine. The aromatic system creates strong Van der Waals interactions with the hydrophobic cleft.

  • Key Example: Gefitinib (Iressa).

  • Optimization Logic:

    • C4-Position: Aniline substitution targets the hydrophobic pocket.

    • C6/C7-Positions: Alkoxy chains extend into the solvent front, improving solubility and pharmacokinetic properties.

  • Limitation: Susceptible to T790M gatekeeper mutations due to tight steric fit.

2-Aminopyrimidines (The Versatile Backbones)
  • Mechanism: The 2-amino group acts as a hydrogen bond donor, while the pyrimidine nitrogen acts as an acceptor. This scaffold is highly flexible.

  • Key Example: Imatinib (Gleevec).

  • Optimization Logic:

    • Often used in Type II inhibitors . The scaffold binds the hinge, while a "tail" (often containing a urea or amide linker) extends past the gatekeeper to bind the DFG-out allosteric pocket.

Indolinones (The Multi-Targeters)
  • Mechanism: Binds via the lactam (amide) backbone in the hinge region.

  • Key Example: Sunitinib (Sutent).

  • Optimization Logic: The rigid oxindole core provides a distinct vector for substitution, often leading to "promiscuous" binding across split-kinase families (VEGFR, PDGFR, KIT), which is beneficial for multi-driver oncology indications.

Table 1: Comparative Analysis of Privileged Scaffolds
Scaffold ClassBinding Mode PreferenceKey Target ClassRepresentative DrugStructural Advantage
Quinazoline Type I (Active)EGFR, HER2Gefitinib, ErlotinibHigh affinity adenine mimicry; rigid core.
2-Aminopyrimidine Type II (Inactive)BCR-ABL, CDKImatinib, NilotinibFlexible; amenable to "tail" attachment for DFG-out binding.
Indolinone Type I / I½VEGFR, PDGFRSunitinib, NintedanibAccesses unique hydrophobic pockets; multi-kinase potency.
Pyrazolo[1,5-a]pyrimidine Type IB-Raf, K-RasEncorafenibScaffold hopping alternative to classic purines; tunable selectivity.

Part 3: Medicinal Chemistry Strategy (Type I vs. Type II)

The choice of scaffold often dictates the binding mode.

  • Type I Inhibitors (ATP-Competitive): Bind the active (DFG-in) conformation.[3][5][]

    • Pros: High potency.

    • Cons: Lower selectivity (ATP pocket is conserved).

    • Design: Focus on the hinge and solvent front (e.g., Quinazolines).

  • Type II Inhibitors (Allosteric-Competitive): Bind the inactive (DFG-out) conformation.[3][5][][7]

    • Pros: Higher selectivity (DFG-out pocket is less conserved). Slower off-rates (residence time).

    • Cons: Molecular weight tends to be higher (Lipinski issues).

    • Design: Requires a "linker" (urea/amide) to traverse the gatekeeper and a hydrophobic "cap" (e.g., Trifluoromethyl-phenyl) to occupy the allosteric pocket.

Diagram 2: Binding Mode Decision Tree

BindingMode Start Target Kinase Gatekeeper Gatekeeper Residue? Start->Gatekeeper Small_GK Small (Thr/Ala) Gatekeeper->Small_GK Accessible Large_GK Large (Met/Phe) Gatekeeper->Large_GK Blocked TypeII Design Type II (Exploit Back Pocket) Small_GK->TypeII High Selectivity Needed TypeI Design Type I (Focus on Hinge/Solvent) Small_GK->TypeI High Potency Needed Large_GK->TypeI Standard Approach Covalent Covalent Strategy (Target Cys) Large_GK->Covalent If Cys present (e.g. C797)

Caption: Strategic decision tree for selecting binding modes based on the gatekeeper residue size.

Part 4: Experimental Validation Protocols

Trustworthy data requires self-validating assays. We utilize ADP-Glo for biochemical potency and NanoBRET for cellular target engagement.

Protocol 1: Biochemical Potency (ADP-Glo™ Kinase Assay)

Source: Promega ADP-Glo Technical Manual [1, 2]

Principle: Measures ADP production. The assay is linear and highly sensitive (Z' > 0.7). It is performed in two steps: (1) Depletion of unconsumed ATP, (2) Conversion of ADP to ATP -> Luciferase signal.[8][9][10]

Workflow:

  • Reagent Prep: Thaw Kinase Buffer, ATP, and Substrate.[11] Prepare 2.5x stocks of Kinase, Substrate/ATP mix, and Compounds.

  • Kinase Reaction (384-well plate):

    • Add 2 µL Compound (in 1% DMSO).

    • Add 2 µL Kinase Enzyme (optimized ng/well).

    • Add 1 µL Substrate/ATP mix (ATP at

      
       concentration).
      
    • Control 1: No Enzyme (Background).

    • Control 2: No Compound (Max Activity).

    • Incubate at RT for 60 min.

  • ADP-Glo Step:

    • Add 5 µL ADP-Glo™ Reagent .[9][12]

    • Incubate 40 min at RT. (Stops reaction, depletes remaining ATP).[9][10]

  • Detection Step:

    • Add 10 µL Kinase Detection Reagent .[12]

    • Incubate 30 min at RT. (Converts ADP -> ATP -> Light).[8][10]

  • Read: Measure Luminescence (RLU). Calculate

    
     using a sigmoidal dose-response fit.
    
Protocol 2: Cellular Target Engagement (NanoBRET™ TE)

Source: Promega NanoBRET TE Technical Manual [3, 4]

Principle: Competitive displacement of a fluorescent tracer by the test compound in live cells. BRET occurs between NanoLuc-Kinase (Donor) and Tracer (Acceptor). Compound binding displaces tracer = Loss of BRET signal.

Workflow:

  • Transfection (Day 1): Transfect HEK293 cells with NanoLuc-Kinase fusion plasmid using FuGENE HD. Plate 20,000 cells/well in 96-well non-binding surface plates.

  • Tracer Addition (Day 2):

    • Remove media. Add Opti-MEM containing the NanoBRET Tracer (at determined

      
      ).
      
  • Compound Treatment:

    • Add test compound (serial dilution).

    • Control: High concentration unlabeled inhibitor (0% occupancy reference).

    • Control: DMSO vehicle (100% occupancy reference).

  • Equilibration: Incubate 2 hours at 37°C.

  • Read:

    • Add NanoBRET Nano-Glo Substrate (1:100 dilution).

    • Measure Donor Emission (460nm) and Acceptor Emission (618nm).

    • Calculate BRET Ratio:

      
      .
      
    • Determine cellular affinity (

      
      ).
      
Diagram 3: Experimental Workflow (ADP-Glo)

ADPGlo Step1 Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) Generates ADP Step2 Add ADP-Glo™ Reagent (Incubate 40 min) Step1->Step2 Action2 Terminates Reaction Depletes Unused ATP Step2->Action2 Step3 Add Kinase Detection Reagent (Incubate 30 min) Step2->Step3 Action3 Converts ADP to ATP Luciferase Reaction Step3->Action3 Step4 Read Luminescence (Signal ~ [ADP] ~ Kinase Activity) Step3->Step4

Caption: Step-by-step mechanism of the ADP-Glo kinase assay.

References

  • Robers, M. B., et al. Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io. [Link]

  • Roskoski, R. Jr. Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites. Pharmacological Research, 2016. [Link]

  • Zhang, J., et al. Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 2009.[13] [Link]

Sources

Exploratory

Technical Guide: Small Molecule Inhibitors Containing the Indazole-Phenol Moiety

Executive Summary This technical guide analyzes the indazole-phenol structural motif, a privileged scaffold in medicinal chemistry. This moiety combines the robust, flat architecture of the indazole (a bioisostere of ind...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the indazole-phenol structural motif, a privileged scaffold in medicinal chemistry. This moiety combines the robust, flat architecture of the indazole (a bioisostere of indole and purine) with the hydrogen-bonding capabilities of a phenol group. This combination is particularly effective in targeting ATP-binding pockets (kinases, Hsp90) and nuclear receptors (Estrogen Receptor


). This guide details the pharmacophore rationale, synthetic routes, structure-activity relationships (SAR), and experimental protocols for developing inhibitors based on this core.

Part 1: Structural Rationale & Pharmacophore Modeling

The Privileged Scaffold

The indazole-phenol moiety typically functions as a Type I or Type 1.5 ATP-competitive inhibitor in kinases and chaperones.

  • Indazole Core: Acts as the "hinge binder."[1] The nitrogen atoms (

    
     and 
    
    
    
    ) serve as hydrogen bond donor/acceptor pairs, mimicking the adenine ring of ATP. Its bicyclic nature provides rigid planarity, essential for fitting into narrow hydrophobic clefts.
  • Phenol Moiety: Often positioned at the C3 or N1 position of the indazole. The hydroxyl group (-OH) acts as a critical anchor, forming high-affinity hydrogen bonds with catalytic residues (e.g., the conserved Glutamate in kinases or Aspartate in Hsp90).

Pharmacophore Visualization

The following diagram illustrates the interaction logic between the indazole-phenol ligand and a generic ATP-binding pocket.

Pharmacophore Ligand Indazole-Phenol Ligand Hinge Hinge Region (Backbone NH/CO) Ligand->Hinge Indazole N1/N2 (H-bonds) Pocket Deep Pocket (Glu/Asp Residues) Ligand->Pocket Phenolic -OH (H-bond Donor) Solvent Solvent Front (Solubilizing Tail) Ligand->Solvent R-Group Extension

Figure 1: Pharmacophore interaction map showing the dual-anchoring mechanism of the indazole-phenol moiety.

Part 2: Synthetic Strategies

The construction of 3-arylindazoles is the most common approach for this moiety. The Suzuki-Miyaura cross-coupling is the industry standard due to its tolerance of the unprotected phenol (often requiring only transient protection) and high yields.

Core Synthesis Protocol: C3-Arylation

Objective: Synthesize 3-(4-hydroxyphenyl)-1H-indazole.

Reaction Scheme Logic:

  • Halogenation: Iodination of the indazole C3 position (most reactive site for electrophilic substitution).

  • Protection: Protection of the indazole N1 (often THP or SEM) to prevent N-arylation side reactions.

  • Coupling: Pd-catalyzed cross-coupling with 4-hydroxyphenylboronic acid.

  • Deprotection: Acidic removal of the protecting group.

Synthesis Start 1H-Indazole Step1 3-Iodo-1H-indazole (I2, KOH) Start->Step1 Step2 N1-Protected Int. (DHP, pTsOH) Step1->Step2 Step3 Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Step2->Step3 Final 3-(4-hydroxyphenyl)-indazole (HCl/MeOH) Step3->Final

Figure 2: Synthetic route for C3-functionalized indazole-phenol derivatives.

Detailed Protocol (Bench-Validated)
  • Iodination: Dissolve 1H-indazole (1.0 eq) in 1,4-dioxane. Add KOH (4.0 eq) followed by

    
     (1.1 eq). Stir at RT for 2h. Quench with 
    
    
    
    . Isolate 3-iodoindazole.[2][3]
  • Protection: React 3-iodoindazole with 3,4-dihydro-2H-pyran (DHP) and catalytic p-TsOH in DCM to yield 1-(tetrahydro-2H-pyran-2-yl)-3-iodoindazole.

  • Suzuki Coupling:

    • Mix Protected-Indazole (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and

      
       (2.0 eq) in DME/Water (4:1).
      
    • Degas with

      
       for 10 min.
      
    • Add

      
       (0.05 eq). Heat to 90°C for 12h.
      
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Deprotection: Treat crude with 4M HCl in dioxane/MeOH for 2h. Neutralize and precipitate the final product.

Part 3: Case Studies & Target Applications

Case Study: Hsp90 Inhibition

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that stabilizes oncogenic proteins.[4]

  • Mechanism: The Hsp90 ATP-binding pocket contains a specific "lid" and a conserved Aspartate (Asp93).

  • Role of Moiety: The resorcinol (1,3-dihydroxybenzene) motif is a classic Hsp90 binder. Indazole-phenols mimic this by presenting the phenol -OH to Asp93 while the indazole scaffold stacks against the hydrophobic walls (Phe138).

  • Data: 3-(2,4-dihydroxyphenyl)indazoles have demonstrated

    
     values < 50 nM in fluorescence polarization assays.
    
Case Study: Estrogen Receptor Beta (ER ) Agonists

ER


 agonists are sought for neuroprotection without the proliferative risks of ER

activation.
  • Mechanism: The phenol group mimics the A-ring of estradiol (E2).

  • Selectivity: The indazole core is bulkier than the steroid backbone, exploiting the slightly larger ligand-binding pocket of ER

    
     compared to ER
    
    
    
    .
  • Key Compound: Indazole-Cl (7-chloro-3-(4-hydroxyphenyl)-1H-indazole) shows >80-fold selectivity for ER

    
    .
    

Part 4: Experimental Validation (Self-Validating Protocols)

Hsp90 Fluorescence Polarization (FP) Binding Assay

This assay measures the displacement of a fluorescently labeled Geldanamycin (FITC-GM) by the test compound.

Reagents:

  • Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM

    
    , 20 mM 
    
    
    
    , 0.01% NP-40.
  • Tracer: FITC-Geldanamycin (3 nM final).

  • Protein: Recombinant Hsp90

    
     (10 nM final).
    

Workflow:

  • Plate Prep: Add 1

    
    L of test compound (DMSO stock) to 384-well black plates.
    
  • Protein Addition: Add 10

    
    L of Hsp90 enzyme solution. Incubate 15 min at RT.
    
  • Tracer Addition: Add 10

    
    L of FITC-GM solution.
    
  • Equilibration: Incubate 2 hours at RT in dark.

  • Readout: Measure mP (milli-polarization) on a multi-mode plate reader (Ex 485nm / Em 535nm).

Validation Criteria (Self-Checking):

  • Z-Factor: Must be > 0.5.

  • Positive Control: Unlabeled Geldanamycin (

    
     nM).
    
  • Negative Control: DMSO only (High mP value).

ADME Consideration: Phenol Metabolism

Phenols are susceptible to rapid glucuronidation (Phase II metabolism).

  • Risk: High clearance and low oral bioavailability.

  • Mitigation Strategy:

    • Steric Shielding: Introduce ortho-substituents (e.g., Fluorine or Methyl) next to the -OH group to hinder UGT enzymes.

    • Bioisostere Replacement: If metabolic instability persists, replace phenol with indazole-amine or pyridine-one, though this often reduces potency.

Part 5: Structure-Activity Relationship (SAR) Summary

R-Group (Indazole C3)Target Affinity (Kinase/Hsp90)Metabolic StabilityNotes
Phenyl (unsubstituted) LowHighLacks key H-bond donor.
4-Hydroxyphenyl HighLowCritical H-bond anchor; rapid glucuronidation.
3-Fluoro-4-hydroxyphenyl Very HighModerateFluorine increases acidity of OH (better H-bond) and blocks metabolism.
4-Methoxyphenyl ModerateHighLoses H-bond donor; active only if pocket accepts H-bond acceptor.

References

  • Cheung, K. M., et al. (2005). "The identification, synthesis, protein crystal structure and in vitro biochemical evaluation of a new 3,4-diarylpyrazole class of Hsp90 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Muthyala, R., et al. (2003). "Indazole Estrogens: Highly Selective Ligands for the Estrogen Receptor ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ." Journal of Medicinal Chemistry. Link
    
  • Harris, H. A., et al. (2003).

    
     Agonist in Animal Models of Human Disease." Endocrinology. Link
    
  • Song, Y., et al. (2005). "Synthesis and SAR of 3-substituted indazole derivatives as potent and selective inhibitors of VEGFR-2." Bioorganic & Medicinal Chemistry Letters. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Reductive Amination of Indazole-7-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of N-Functionalized Indazoles The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privile...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Functionalized Indazoles

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds and FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and anti-HIV properties.[1] The functionalization of the indazole nucleus, particularly at the nitrogen positions, is a critical strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. Reductive amination stands out as a robust and widely utilized method for introducing diverse alkyl groups onto amine-bearing molecules, offering a more controlled alternative to direct alkylation which often suffers from over-alkylation.[2] This guide provides a detailed technical overview and a field-proven protocol for the reductive amination of indazole-7-amine, a key intermediate for the synthesis of novel therapeutic agents.

The Scientific Foundation: Mechanism and Core Principles of Reductive Amination

Reductive amination is a powerful C-N bond-forming reaction that transforms a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine.[3] The process is fundamentally a two-stage reaction that can often be performed in a single pot:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the electrophilic carbonyl carbon, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine. Under mildly acidic conditions, the imine can be protonated to form a more electrophilic iminium ion.[4] The formation of the imine is a reversible process, and the equilibrium can be driven towards the product by removing water.[3]

  • Reduction: The C=N double bond of the imine or iminium ion is then reduced by a suitable reducing agent to furnish the final amine product.[4] The choice of the reducing agent is critical for the success of the reaction, as it must selectively reduce the imine/iminium ion in the presence of the starting carbonyl compound.[2]

Strategic Reagent Selection for Indazole-7-amine

The successful reductive amination of indazole-7-amine hinges on the careful selection of reagents and conditions that accommodate the electronic properties of this heteroaromatic amine.

Choosing the Optimal Reducing Agent

The primary challenge in reductive amination is to prevent the reduction of the starting aldehyde or ketone.[2] This necessitates the use of a mild and selective reducing agent.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for reductive aminations.[5] Its reduced reactivity compared to sodium borohydride (NaBH₄) allows it to selectively reduce the iminium ion intermediate over the carbonyl starting material.[3][6] STAB is particularly effective for a wide range of aldehydes and ketones, including aliphatic and aromatic variants, and is compatible with various functional groups.[7] Furthermore, it does not generate toxic cyanide byproducts, a significant advantage over sodium cyanoborohydride.[6]

  • Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent, NaBH₃CN, is also widely used.[8] Its reactivity is pH-dependent; at neutral or slightly acidic pH (6-7), it preferentially reduces the protonated imine (iminium ion) over the carbonyl compound.[7][8] However, a major drawback is the potential release of highly toxic hydrogen cyanide gas or cyanide salts upon workup, especially under acidic conditions.[3]

  • Sodium Borohydride (NaBH₄): While a powerful and cost-effective reducing agent, NaBH₄ is generally less suitable for one-pot reductive aminations because it can readily reduce both aldehydes and ketones.[9][10] Its use typically requires a two-step procedure where the imine is pre-formed before the addition of the reducing agent.[6][11]

For indazole-7-amine, Sodium Triacetoxyborohydride (STAB) is the recommended reducing agent due to its high selectivity, broad substrate scope, and safer profile.

The Role of Solvent and Acidity

The choice of solvent is crucial for ensuring the solubility of reactants and facilitating the reaction.

  • Solvents: 1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations using STAB.[7][12] Other suitable solvents include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.[7][12] Methanol is generally avoided with STAB due to its sensitivity to water.[12]

  • pH Control: The formation of the imine intermediate is typically catalyzed by mild acid.[2] For reactions involving ketones, the addition of a catalytic amount of acetic acid can be beneficial.[7] However, with aldehydes, this is often not necessary.[7] The mildly acidic environment also promotes the formation of the more reactive iminium ion, which is readily reduced by STAB.

Experimental Protocol: Reductive Amination of Indazole-7-amine

This protocol describes a general procedure for the reductive amination of indazole-7-amine with an aldehyde or ketone using sodium triacetoxyborohydride.

Materials:

  • Indazole-7-amine

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.3 - 1.5 equivalents)

  • 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic Acid (optional, for ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add indazole-7-amine (1.0 equivalent) and the aldehyde or ketone (1.0 - 1.2 equivalents).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the starting materials. A typical concentration is 0.1-0.5 M.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. For less reactive ketones, a catalytic amount of acetic acid (0.1 equivalents) can be added at this stage.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (STAB) (1.3 - 1.5 equivalents) to the reaction mixture in portions. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted indazole-7-amine.[13]

Visualizing the Workflow

Reductive_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Indazole-7-amine + Aldehyde/Ketone solvent Add Anhydrous DCE start->solvent imine Imine Formation (30-60 min, RT) solvent->imine reduction Add STAB (Portion-wise) imine->reduction stir Stir at RT (2-24h, Monitor) reduction->stir quench Quench with Sat. NaHCO₃ stir->quench extract Extract with DCM/EtOAc quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Concentrate & Purify (Chromatography) dry->purify product Final Product purify->product

Caption: Workflow for the reductive amination of indazole-7-amine.

Key Reaction Parameters and Expected Outcomes

ParameterRecommended ConditionRationale & Expected Outcome
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective, minimizes reduction of the starting carbonyl. Leads to higher yields and cleaner reactions.[3][6]
Equivalents of Aldehyde/Ketone 1.0 - 1.2 eq.A slight excess of the carbonyl component can help drive the imine formation equilibrium.
Equivalents of STAB 1.3 - 1.5 eq.An excess is required to ensure complete reduction of the imine intermediate.
Solvent Anhydrous 1,2-Dichloroethane (DCE)Preferred solvent for STAB reactions, good solubility for a wide range of substrates.[7][12]
Temperature Room TemperatureMild conditions are generally sufficient and help to minimize side reactions.
Reaction Time 2 - 24 hoursVaries depending on the reactivity of the carbonyl compound. Monitoring is crucial.
Work-up Quenching with NaHCO₃Neutralizes any remaining acid and destroys excess reducing agent.
Purification Flash Column ChromatographyStandard method for purifying the final product to high purity.[13]

Troubleshooting and Management of Side Reactions

  • Low Conversion: If the reaction stalls, ensure all reagents are anhydrous, particularly the solvent. For unreactive ketones, adding a catalytic amount of acetic acid can accelerate imine formation. Gentle heating (e.g., to 40-50 °C) can also be considered, but should be done with caution to avoid side reactions.

  • Formation of Alcohol Byproduct: This indicates that the reducing agent is reducing the starting carbonyl. This is more likely if using a less selective reducing agent like NaBH₄. Using STAB should minimize this issue.[2]

  • Dialkylation: For primary amines, the formation of a tertiary amine through a second reductive amination is a potential side reaction. This can be minimized by using a stoichiometric amount of the carbonyl compound and by performing the reaction at a lower concentration. A stepwise procedure of imine formation followed by reduction can also be beneficial in such cases.[11]

Conclusion

The reductive amination of indazole-7-amine is a highly effective and versatile method for the synthesis of novel N-substituted indazole derivatives. The use of sodium triacetoxyborohydride as the reducing agent in a one-pot procedure offers a mild, selective, and safe protocol suitable for a wide range of aldehyde and ketone substrates. By carefully controlling the reaction conditions and following the detailed protocol outlined in these application notes, researchers can confidently and efficiently generate libraries of indazole-based compounds for further investigation in drug discovery and development programs.

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Application

Application Note: A Guide to Fragment-Based Screening with Indazole-Focused Libraries

Introduction: The Power of Fragments and the Privilege of Indazole Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy in modern drug discovery, complementing tradition...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments and the Privilege of Indazole

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy in modern drug discovery, complementing traditional high-throughput screening (HTS) by offering a more rational, bottom-up approach to lead generation.[1][2][3] Instead of screening millions of large, complex molecules, FBDD identifies low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to the target protein. These initial hits serve as high-quality starting points that can be chemically elaborated into potent, selective, and drug-like lead candidates.[4] This approach often yields leads with superior physicochemical properties and can uncover binders for challenging targets previously deemed "undruggable."[2][5]

Central to the success of any FBDD campaign is the design of the fragment library. A well-curated library should maximize chemical diversity while adhering to key physicochemical constraints, often summarized by the "Rule of Three."[6] Within the vast chemical space available for fragment design, certain scaffolds have emerged as "privileged" due to their recurring presence in bioactive molecules. The indazole scaffold, a bicyclic heterocycle, is one such structure.[7][8] Its unique combination of features—a rigid aromatic core, distinct hydrogen bond donor and acceptor capabilities, and synthetic tractability—makes it an ideal foundation for building a fragment library.[7][8] Indazole-containing compounds have demonstrated a wide range of pharmacological activities, including potent kinase inhibition, and are present in numerous approved drugs and clinical candidates.[7][9]

This guide provides a comprehensive overview of designing and utilizing an indazole-focused fragment library. It offers detailed protocols for primary screening and hit validation, explains the causality behind experimental choices, and outlines a strategic path from fragment hit to lead candidate.

Part 1: Designing the Indazole Fragment Library

The foundation of a successful FBDD program is a high-quality fragment library. For an indazole-focused library, the goal is to leverage the scaffold's privileged nature while ensuring sufficient diversity and optimal physicochemical properties for screening and subsequent elaboration.

Causality Behind Design: The "Rule of Three" and Beyond

The "Rule of Three" (Ro3) provides a critical framework for fragment design, ensuring that the starting points are small and simple enough to allow for significant downstream optimization without becoming excessively large or lipophilic.[10][6][11]

ParameterRecommended ValueRationale
Molecular Weight (MW) < 300 DaProvides ample room for chemical elaboration to increase potency and selectivity.[10][6]
cLogP ≤ 3Ensures adequate aqueous solubility, which is critical for biophysical assays often run at high concentrations.[10][6]
Hydrogen Bond Donors ≤ 3Avoids excessive polarity and maintains good membrane permeability in eventual leads.[10][6]
Hydrogen Bond Acceptors ≤ 3Complements the H-bond donor rule to control polarity.[10][6]
Rotatable Bonds ≤ 3Limits conformational flexibility, reducing the entropic penalty upon binding and simplifying SAR.[10][11]

Beyond the Ro3, an effective indazole library should be:

  • Diverse: Incorporate a variety of substitution patterns on the indazole ring to explore different chemical vectors and interaction types.

  • Soluble: High aqueous solubility is paramount as fragments often have weak affinities (μM to mM range) and must be screened at high concentrations.[10]

  • Synthetically Tractable: Fragments should possess "handles" or be "poised" for straightforward chemical modification, enabling rapid Structure-Activity Relationship (SAR) exploration.[12][13][14]

The indazole core itself is an excellent starting point. It possesses both a hydrogen bond donor (the pyrazole N-H) and a hydrogen bond acceptor (the pyrazole nitrogen), allowing it to form key interactions with protein targets, such as the hinge region of kinases.[7][8]

Part 2: The Screening Cascade: From Library to Validated Hits

A tiered approach, or screening cascade, is essential for efficiently identifying true, tractable fragment hits while eliminating false positives. This typically involves a high-throughput primary screen using a sensitive biophysical method, followed by orthogonal validation and detailed characterization.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation cluster_2 Phase 3: Characterization Indazole_Library Indazole Fragment Library (1000-2500 compounds) Primary_Screen Primary Screen (e.g., SPR or DSF) Indazole_Library->Primary_Screen High Concentration (e.g., 200 µM - 1 mM) Hit_Triage Hit Triage & Analysis (Identify ~5-10% hit rate) Primary_Screen->Hit_Triage Orthogonal_Screen Orthogonal Screen (e.g., STD-NMR) Hit_Triage->Orthogonal_Screen Eliminate false positives Dose_Response Dose-Response & Affinity (SPR or ITC) Orthogonal_Screen->Dose_Response Confirm direct binding Structural_Biology Structural Biology (X-ray Crystallography or NMR) Dose_Response->Structural_Biology Determine binding mode Validated_Hits Validated, Tractable Hits (Structure-Guided Elaboration) Structural_Biology->Validated_Hits

Caption: The Fragment-Based Screening Cascade.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free biophysical technique that measures changes in mass on a sensor surface, allowing for real-time detection of binding events.[15][16] It is highly sensitive to the low-affinity interactions typical of fragments.[15]

Expertise & Causality: The primary goal of an SPR fragment screen is not to derive precise kinetics, but to rapidly identify binders. A single, high concentration screen is used to maximize the chances of detecting weak interactions. It is critical to match the DMSO concentration between the running buffer and the samples to avoid false positives caused by refractive index mismatches.[15] Including off-target proteins or a blank reference channel helps identify and eliminate non-specific "promiscuous" binders early.[17]

Step-by-Step Methodology:

  • Immobilization:

    • Immobilize the target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry to a level that will produce a sufficient signal for low MW fragments (typically 5000-10000 Response Units).

    • Activate a reference flow cell with coupling chemistry but without protein to serve as a subtraction control.

  • Sample Preparation:

    • Prepare the indazole fragment library at a final concentration of 200 µM in a running buffer (e.g., HBS-EP+) containing a matched concentration of DMSO (e.g., 1-2%).

    • Include buffer-only (blank) injections periodically for double referencing.

  • Screening Run (e.g., on a Biacore instrument):

    • Perform a single-concentration injection for each fragment over the target and reference surfaces.

    • Use a short association time (e.g., 30-60 seconds) and a short dissociation time (e.g., 30-60 seconds). Rapid kinetics are expected for fragments.

    • Regenerate the surface between injections if necessary, ensuring the regeneration solution does not denature the target protein.

  • Data Analysis & Hit Triage:

    • Subtract the reference channel signal and the average of the blank injections from the target channel sensorgrams.

    • A "hit" is typically defined as a compound that produces a reproducible binding response significantly above the noise of the baseline (e.g., >3 standard deviations of the mean of the bulk response).

    • Visually inspect sensorgrams to ensure they reflect a plausible binding event (i.e., not a bulk refractive index shift or injection spike).

    • Hits are compounds showing a specific, concentration-dependent response.[17]

Protocol 2: Orthogonal Hit Validation by nano-Differential Scanning Fluorimetry (nanoDSF)

nanoDSF, a type of thermal shift assay, measures the change in a protein's melting temperature (Tm) upon ligand binding.[18][19] Binding of a fragment typically stabilizes the protein, resulting in a positive shift in Tm (ΔTm).[20] As it relies on a different physical principle (thermal stability vs. mass change), it is an excellent orthogonal method to validate hits from SPR.

Expertise & Causality: This technique is label-free, relying on the intrinsic fluorescence of tryptophan or tyrosine residues within the protein, which changes as the protein unfolds.[20][21] This avoids potential artifacts from reporter dyes used in conventional DSF.[20] The protein concentration required is relatively low, making it efficient for screening.[18] A hit is considered validated if it produces a consistent and significant ΔTm.

Step-by-Step Methodology:

  • Protein Preparation:

    • Dilute the target protein to a final concentration of ~0.2 mg/mL in a suitable buffer.[18] The total protein required for a full library screen is typically low (~2.5 mg).[18]

  • Sample Preparation:

    • In a 96- or 384-well plate, mix the protein solution with each hit fragment from the primary screen to a final concentration of 1 mM. Ensure the final DMSO concentration is consistent across all wells.

    • Include a "protein-only" control (with equivalent DMSO) in multiple wells to establish the baseline Tm.

  • nanoDSF Measurement (e.g., on a Prometheus instrument):

    • Load the samples into capillaries according to the manufacturer's instructions.

    • Place the capillaries into the instrument.

    • Apply a thermal ramp, for example, from 20 °C to 95 °C at a rate of 1 °C/minute.

    • The instrument will monitor the ratio of fluorescence emission at 350 nm and 330 nm as a function of temperature.

  • Data Analysis & Hit Confirmation:

    • The instrument software automatically calculates the Tm for each sample by identifying the inflection point of the unfolding curve.

    • Calculate the ΔTm for each fragment by subtracting the average Tm of the protein-only control from the Tm of the protein-fragment sample.

    • A confirmed hit is a fragment that induces a significant and reproducible thermal shift (e.g., a ΔTm > +1.5 °C).[11]

Part 3: From Validated Hit to Lead Candidate

Once a set of indazole fragments has been validated by at least two orthogonal methods, the next phase is to understand how they bind and to elaborate them into more potent lead compounds.

Structural Biology: The Key to Rational Design

Obtaining a high-resolution crystal structure of the target protein in complex with the indazole fragment is the most powerful step in FBDD. It reveals the precise binding mode, orientation, and key interactions. This structural information provides a roadmap for chemists, showing which vectors on the indazole ring are pointing towards solvent and are therefore amenable for chemical elaboration to engage nearby pockets on the protein surface.

Fragment Elaboration Strategies

The goal of this phase is to increase affinity and selectivity while maintaining good physicochemical properties. The three primary strategies are:

  • Fragment Growing: This is the most common approach, where chemical groups are added to a single bound fragment to make additional favorable interactions with the target.[1][22][23]

  • Fragment Linking: If two different fragments bind in adjacent pockets, they can be connected with a chemical linker to create a single, high-affinity molecule.[4][22]

  • Fragment Merging: This strategy is used when two fragments bind in overlapping sites. A new molecule is designed that incorporates the key features of both fragments.[4][22]

Hit_To_Lead cluster_0 Validated Hit cluster_1 Elaboration Strategies cluster_2 Optimized Lead Start Indazole Fragment Hit in Binding Pocket (Kd ~500 µM) Growing Growing (Add R-group to explore adjacent pocket) Start->Growing Linking Linking (Connect to second fragment with linker) Start->Linking Merging Merging (Combine features of an overlapping fragment) Start->Merging Finish Lead Compound (Kd < 1 µM) Growing->Finish Linking->Finish Merging->Finish

Caption: Strategies for Fragment Hit-to-Lead Elaboration.

A particularly efficient initial step is Structure-Activity Relationship (SAR) by catalog .[1][24] Once a binding mode is known, commercially available analogs of the hit fragment can be purchased and tested. This allows for rapid exploration of the immediate chemical space around the hit, providing valuable SAR data with minimal synthetic effort and informing the design of the next generation of compounds.[14]

Conclusion

The indazole scaffold represents a privileged and highly effective starting point for fragment-based drug discovery. By combining a rationally designed, indazole-focused library with a robust screening cascade employing sensitive biophysical techniques like SPR and nanoDSF, researchers can efficiently identify high-quality, tractable hits. The subsequent application of structure-guided medicinal chemistry provides a clear and powerful path for evolving these low-affinity fragments into potent, highly optimized lead compounds, ultimately accelerating the drug discovery timeline.

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  • de Kloe, G. E., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4335. Retrieved February 24, 2026, from [Link]

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  • Chiodi, M., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. PubMed. Retrieved February 24, 2026, from [Link]

  • Le, T. Q., & Struwe, W. B. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Retrieved February 24, 2026, from [Link]

  • Jahnke, W. (2006). Library Design for Fragment Based Screening. ResearchGate. Retrieved February 24, 2026, from [Link]

  • Campos-Olivas, R. (2010). NMR screening and hit validation in fragment based drug discovery. Current Topics in Medicinal Chemistry, 10(1), 2-22. Retrieved February 24, 2026, from [Link]

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Method

Application Notes &amp; Protocols for the Design of JNK Inhibitors Utilizing Indazole Scaffolds

Introduction: Targeting the JNK Pathway with Precision The c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases, are critical mediators of cellular responses to a wide array of stress stimuli, in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the JNK Pathway with Precision

The c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases, are critical mediators of cellular responses to a wide array of stress stimuli, including inflammatory cytokines, ultraviolet radiation, and oxidative stress.[1] As key components of the mitogen-activated protein kinase (MAPK) signaling cascade, JNKs regulate fundamental cellular processes such as apoptosis, inflammation, proliferation, and differentiation.[2] Dysregulation of the JNK signaling pathway is implicated in a host of human diseases, ranging from neurodegenerative disorders like Alzheimer's and Parkinson's disease to various cancers and inflammatory conditions.[2][3]

There are three main JNK isoforms: JNK1, JNK2, and JNK3, encoded by the genes Mapk8, Mapk9, and Mapk10, respectively.[2] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes, making it a particularly attractive target for neurological disorders.[4] The central role of JNKs in disease pathogenesis has spurred significant interest in the development of small molecule inhibitors.

Among the various chemical scaffolds explored for kinase inhibitor design, the 1H-indazole core has emerged as a "privileged scaffold."[5][6] Its structural resemblance to the purine core of ATP allows it to effectively function as an ATP-competitive inhibitor by forming crucial hydrogen bond interactions with the hinge region of the kinase's active site.[6][7] Furthermore, the indazole ring system offers multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5][8] This guide provides a comprehensive overview of the principles and methodologies for designing and evaluating indazole-based JNK inhibitors, intended for researchers and professionals in drug discovery and development.

The JNK Signaling Pathway: A Cascade of Cellular Responses

Understanding the intricacies of the JNK signaling pathway is paramount for the rational design of effective inhibitors. The pathway is organized as a three-tiered kinase cascade, culminating in the activation of JNKs and the subsequent phosphorylation of downstream substrates.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_map3k MAPKKK cluster_map2k MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets & Cellular Response stress UV, Oxidative Stress map3k ASK1, MEKK1-4, MLK stress->map3k cytokines TNF-α, IL-1 cytokines->map3k map2k MKK4, MKK7 map3k->map2k jnk JNK1/2/3 map2k->jnk cjun c-Jun jnk->cjun atf2 ATF2 jnk->atf2 response Apoptosis, Inflammation, Proliferation cjun->response atf2->response

Caption: The JNK signaling cascade.

Workflow for Indazole-Based JNK Inhibitor Design

The development of a novel JNK inhibitor is a multi-step process that integrates computational design, chemical synthesis, and rigorous biological evaluation.

Inhibitor_Design_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization A Scaffold Selection (Indazole) & Computational Modeling B Chemical Synthesis of Indazole Derivatives A->B C Biochemical Assays (Potency & Selectivity) B->C D Cell-Based Assays (Target Engagement & Efficacy) C->D F Structure-Activity Relationship (SAR) Analysis C->F E ADME-Tox Profiling D->E D->F E->F G Iterative Design & Synthesis F->G G->B

Caption: Workflow for JNK inhibitor development.

Data Presentation: Structure-Activity Relationships

The systematic modification of the indazole scaffold is crucial for optimizing inhibitor potency and selectivity. The following table summarizes the structure-activity relationship (SAR) for a series of indazole-based JNK3 inhibitors, highlighting the impact of different substitutions on their inhibitory activity.

CompoundR1R2JNK3 IC50 (nM)p38α IC50 (nM)JNK1 IC50 (nM)
SR-3737 HH123-
SR-4186 2-ClH190>20,000-
Compound A 4-FH253600-
Compound B 3-MeH7>20,000168
Compound C 2-F6-F511030

Data adapted from multiple sources.[8][9] A dash (-) indicates data not available.

Experimental Protocols

Chemical Synthesis: A General Route to N-Aryl-1H-Indazol-3-amines

A common synthetic route to N-aryl-1H-indazol-3-amines involves the cyclization of arylamino oximes. The product selectivity between N-aryl-1H-indazoles and benzimidazoles can often be controlled by the choice of base.[10]

Step 1: Synthesis of Arylamino Oximes (Common Intermediate)

  • A solution of the appropriate o-aminobenzaldehyde or o-aminobenzophenone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol is refluxed for 2-4 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime, which is often used in the next step without further purification.

Step 2: Base-Mediated Cyclization to N-Aryl-1H-Indazoles

  • To a solution of the arylamino oxime (1.0 eq) in a suitable solvent such as 1,4-dioxane, 2-aminopyridine (1.5 eq) is added.[10]

  • The reaction mixture is heated to reflux for 12-24 hours.

  • After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired N-aryl-1H-indazole.

Biochemical Assays

1. LanthaScreen™ TR-FRET Kinase Assay for JNK Activity

This assay provides a quantitative measure of an inhibitor's potency against a specific JNK isoform in a cell-free system. It is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[11][12][13]

  • Materials:

    • JNK enzyme (e.g., JNK1, JNK2, or JNK3)

    • Fluorescein-labeled substrate (e.g., FL-Poly-GT)

    • ATP

    • Terbium-labeled anti-phospho-substrate antibody

    • Assay buffer

    • Test compounds

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the test compound dilutions.

    • Add a solution containing the JNK enzyme and the fluorescein-labeled substrate to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[11]

    • Stop the reaction by adding a solution containing EDTA and the terbium-labeled antibody.

    • Incubate for an additional 30-60 minutes at room temperature to allow for antibody binding.[11]

    • Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at 495 nm (terbium) and 520 nm (fluorescein).

    • Calculate the TR-FRET ratio (520 nm / 495 nm) and plot it against the inhibitor concentration to determine the IC50 value.[12]

2. KINOMEscan™ for Selectivity Profiling

To assess the selectivity of a lead compound, it is crucial to screen it against a broad panel of kinases. The KINOMEscan™ platform is a competition binding assay that quantitatively measures the interaction of a compound with a large number of kinases.[4][14]

  • Principle:

    • Kinases are tagged with DNA and incubated with an immobilized ligand that binds to the active site.

    • The test compound is added and competes with the immobilized ligand for binding to the kinase.

    • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.[14]

  • Procedure:

    • The test compound is incubated with a panel of DNA-tagged kinases and an immobilized ligand.

    • After an incubation period, the unbound kinases are washed away.

    • The amount of kinase remaining bound to the solid support is quantified by qPCR.

    • The results are typically reported as a percentage of the control (DMSO) and can be used to calculate dissociation constants (Kd).

Cell-Based Assays

1. Western Blot for Phospho-c-Jun

This assay determines the ability of an inhibitor to block JNK activity within a cellular context by measuring the phosphorylation of its downstream substrate, c-Jun.[15][16][17]

  • Materials:

    • Cell line of interest (e.g., HeLa, SH-SY5Y)

    • JNK pathway activator (e.g., anisomycin, UV radiation)

    • Test compound

    • Lysis buffer

    • Primary antibodies (anti-phospho-c-Jun, anti-total c-Jun, anti-loading control like β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with a JNK activator for a short period (e.g., 30 minutes).

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody against phospho-c-Jun overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total c-Jun and a loading control to normalize the data.

ADME-Tox Profiling

1. Caco-2 Permeability Assay

This assay is a widely used in vitro model to predict the intestinal permeability of a compound.[1][6][18][19]

  • Materials:

    • Caco-2 cells

    • Transwell inserts

    • Culture medium

    • Transport buffer (e.g., Hank's Balanced Salt Solution)

    • Test compound

  • Procedure:

    • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.

    • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

    • Add the test compound to either the apical (A) or basolateral (B) chamber.

    • At various time points, collect samples from the receiver chamber.

    • Analyze the concentration of the compound in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters.[6]

2. Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[20][21][22]

  • Materials:

    • Liver microsomes (human, rat, etc.)

    • NADPH regenerating system

    • Phosphate buffer

    • Test compound

    • Internal standard

  • Procedure:

    • Incubate the test compound with liver microsomes and the NADPH regenerating system at 37°C.

    • At various time points, take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percentage of compound remaining versus time to determine the half-life (t1/2) and calculate the in vitro intrinsic clearance (CLint).[21]

3. hERG Patch-Clamp Assay

This assay is critical for assessing the risk of cardiotoxicity, as inhibition of the hERG potassium channel can lead to fatal arrhythmias.[23][24][25][26]

  • Materials:

    • Cell line stably expressing the hERG channel (e.g., HEK293)

    • Patch-clamp electrophysiology rig

    • Extracellular and intracellular recording solutions

    • Test compound

  • Procedure:

    • Establish a whole-cell patch-clamp configuration on a hERG-expressing cell.

    • Apply a specific voltage protocol to elicit hERG currents.

    • Apply the test compound at various concentrations to the cell.

    • Measure the inhibition of the hERG current at each concentration.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

4. Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a compound.[2][3][5][7][27]

  • Materials:

    • Histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100)

    • Minimal glucose agar plates

    • Top agar

    • S9 fraction (for metabolic activation)

    • Test compound

  • Procedure:

    • Mix the bacterial strain, the test compound at various concentrations, and the S9 fraction (if required) in molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Conclusion

The design of potent and selective JNK inhibitors using an indazole scaffold represents a promising strategy for the development of novel therapeutics for a range of diseases. The success of such endeavors relies on a multidisciplinary approach that combines rational design, efficient synthesis, and a comprehensive suite of in vitro and in vivo assays. The protocols and guidelines presented in this document provide a solid framework for researchers to navigate the complexities of kinase inhibitor development, from initial hit identification to lead optimization and preclinical evaluation. By adhering to these principles and methodologies, the scientific community can continue to advance the field of JNK-targeted therapies.

References

  • AnyGenes. JNK Pathway: Key Mechanisms and Physiological Functions. AnyGenes. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. [Link]

  • The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer. (2020, April 2). MDPI. [Link]

  • Caco-2 Permeability Assay. (n.d.). Domainex. [Link]

  • Caldwell, G. W., Ferguson, C., Buerger, R., Kulp, L., & Yan, Z. (2014). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Optimization in Drug Discovery (pp. 47-66). Humana Press.
  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. [Link]

  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. (n.d.). ACS Omega.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). protocols.io. [Link]

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. (n.d.). Journal of Biological Chemistry.
  • A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. (2025, July 9). eLife.
  • Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. (n.d.). Current Protocols in Toxicology.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021, July 30). Food and Drug Administration. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). protocols.io. [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025, March 28). Metrion Biosciences. [Link]

  • Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. (n.d.). Sophion Bioscience. [Link]

  • Metabolic Stability Assays. (n.d.). Merck Millipore. [Link]

  • Microsomal Stability. (n.d.). Cyprotex. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks. [Link]

  • How well can be p-c-Jun detected in Westernblot? (2024, February 20). ResearchGate. [Link]

  • Western Blot Protocol: Complete Step-by-Step Guide. (n.d.). Boster Bio. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG LABTECH. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). RSC Advances.
  • Identification of a new JNK inhibitor targeting the JNK-JIP interaction site. (2008, October 28).
  • General Protocol for Western Blotting. (n.d.). Bio-Rad. [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. (2023, November 16). eLife.
  • 6 Western Blotting Steps. (n.d.). Azure Biosystems. [Link]

  • KINOMEscan profiling of CH7233163. (n.d.). ResearchGate. [Link]

  • Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. (2010, September 17). Organic Letters.
  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022, June 2). Assiut University Journal of Multidisciplinary Scientific Research.
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). European Journal of Medicinal Chemistry.
  • Indazole derivatives as jnk inhibitors. (2002, February 7).
  • Covalent JNK inhibitors? (n.d.).
  • Bioorganic Chemistry. (2024, February 20). SciDok.
  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (n.d.). Bioorganic & Medicinal Chemistry Letters.

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Application

Synthetic Routes for the Functionalization of 2H-Indazoles: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals The 2H-indazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of approved therapeutics and clinical candidates. Its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2H-indazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of approved therapeutics and clinical candidates. Its unique electronic properties and spatial arrangement allow for critical interactions with biological targets. Consequently, the development of robust and regioselective methods for the functionalization of the 2H-indazole core is of paramount importance for drug discovery and development programs. This guide provides an in-depth overview of key synthetic strategies for 2H-indazole modification, with a focus on explaining the underlying principles of each method and providing actionable protocols for their implementation.

The Landscape of 2H-Indazole Functionalization

The functionalization of 2H-indazoles primarily targets three key positions: the N2-position of the pyrazole ring, the C3-position, and the ortho-position (C2') of an N-aryl substituent. The choice of strategy depends on the desired substitution pattern and the overall synthetic plan. This guide will focus on direct functionalization of a pre-formed 2H-indazole core.

Key Functionalization Sites on the 2H-Indazole Scaffold

Caption: Key sites for the functionalization of the 2H-indazole core.

C3-Position Functionalization: The Workhorse of Diversification

The C3-position of the 2H-indazole ring is a common site for introducing molecular diversity. A variety of methods, including transition-metal-catalyzed C-H activation and radical-mediated reactions, have been developed for this purpose.[1][2]

Palladium-Catalyzed C-H Functionalization

Palladium catalysis offers a powerful toolkit for the direct and regioselective functionalization of the C3-position. These methods often proceed via a chelation-assisted mechanism, where the N1-atom of the indazole directs the palladium catalyst to the C3-position.

One notable example is the palladium(II)-catalyzed isocyanide insertion strategy, which allows for the synthesis of diverse heterocyclic systems fused to the indazole core.[3][4][5] This approach is operationally simple and can lead to the formation of multiple bonds in a single pot.[3]

General Workflow for Pd-Catalyzed C3-Functionalization

G Start 2H-Indazole Substrate Reaction Reaction Setup (Solvent, Base, Additives) Start->Reaction Catalyst Pd(II) Catalyst (e.g., Pd(OAc)2) Catalyst->Reaction Coupling_Partner Coupling Partner (e.g., Isocyanide, Aryl Halide) Coupling_Partner->Reaction Purification Work-up & Purification Reaction->Purification Functionalized_Product C3-Functionalized 2H-Indazole Purification->Functionalized_Product

Caption: Generalized workflow for palladium-catalyzed C3-functionalization.

Radical-Mediated C3-Functionalization

Radical reactions provide a complementary approach for C3-functionalization, often under metal-free conditions. These methods are particularly useful for introducing acyl, nitro, and other functional groups.[1] For instance, the use of aldehydes as acyl radical sources in the presence of an initiator like tert-butyl hydroperoxide (TBHP) allows for efficient C3-acylation.[6]

Protocol: Nickel-Catalyzed C3-Acylation of 2H-Indazoles with Aldehydes [6]

This protocol describes a direct C3-acylation of 2H-indazoles using aldehydes as the acyl source, catalyzed by nickel(II).

Materials:

  • 2H-Indazole substrate

  • Aldehyde (aryl or alkyl)

  • Ni(OAc)₂·4H₂O

  • PivOH

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • 1,4-Dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried reaction tube, add the 2H-indazole (0.2 mmol), Ni(OAc)₂·4H₂O (0.02 mmol, 10 mol%), and PivOH (0.04 mmol, 20 mol%).

  • Evacuate and backfill the tube with nitrogen or argon.

  • Add 1,4-dioxane (1.0 mL) and the aldehyde (0.4 mmol, 2.0 equiv.).

  • Add TBHP (0.6 mmol, 3.0 equiv.) dropwise to the mixture.

  • Seal the tube and place it in a preheated oil bath at 100 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-acyl-2H-indazole.

Causality Behind Experimental Choices:

  • Ni(OAc)₂·4H₂O: Serves as the catalyst for the generation of acyl radicals from the aldehyde.

  • PivOH: Acts as a ligand to stabilize the nickel catalyst and facilitate the reaction.

  • TBHP: Functions as a radical initiator, promoting the formation of the acyl radical from the aldehyde.

  • 1,4-Dioxane: A suitable solvent for this transformation, capable of dissolving the reactants and tolerating the reaction conditions.

  • Nitrogen or Argon Atmosphere: Prevents oxidation of the catalyst and other reaction components.

Table 1: Comparison of C3-Functionalization Methods

MethodCatalyst/ReagentFunctional Group IntroducedAdvantagesLimitations
Pd-Catalyzed Isocyanide Insertion Pd(OAc)₂Fused HeterocyclesHigh bond-forming efficiency, operational simplicity.[3]Substrate scope can be limited by the availability of isocyanides.
Radical Acylation Ni(II) / TBHPAcylMetal-catalyzed but uses inexpensive reagents, broad aldehyde scope.[6]Requires a radical initiator and elevated temperatures.
Radical Nitration Fe(NO₃)₃ / TEMPONitroMetal-catalyzed, uses readily available reagents.[1]May not be suitable for substrates with oxidant-sensitive functional groups.
Microwave-Assisted Formylation Selectfluor / DMSOFormylRapid and efficient, uses DMSO as the formylating agent.[7]Requires specialized microwave equipment.

N-Arylation of the 2H-Indazole Core

The introduction of an aryl group at the N2-position is a critical step in the synthesis of many biologically active 2H-indazoles. While this is often achieved during the initial synthesis of the indazole ring system, methods for the direct N-arylation of a pre-existing indazole are also of interest.[8][9]

One of the most common strategies for constructing N-aryl-2H-indazoles is through the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines.[8] This method allows for the formation of the N1-C7a bond and is tolerant of a wide range of functional groups.

Rhodium-Catalyzed Synthesis of N-Aryl-2H-Indazoles

An alternative and efficient one-step synthesis involves the rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes.[10] This formal [4+1] annulation provides access to a large variety of differently substituted N-aryl-2H-indazoles.[10]

Proposed Mechanism for Rh(III)-Catalyzed N-Aryl-2H-Indazole Synthesis

G Azobenzene Azobenzene Derivative CH_Activation ortho-C-H Activation of Azobenzene Azobenzene->CH_Activation Aldehyde Aldehyde Addition Addition to Aldehyde Aldehyde->Addition Rh_Catalyst [Rh(III)] Catalyst Rh_Catalyst->CH_Activation CH_Activation->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Aromatization Aromatization Cyclization->Aromatization Product N-Aryl-2H-Indazole Aromatization->Product

Caption: Simplified mechanistic pathway for the Rh(III)-catalyzed synthesis of N-aryl-2H-indazoles.

Functionalization of the N-Aryl Substituent

For 2-aryl-2H-indazoles, the aryl ring itself can be functionalized, most commonly at the ortho-position (C2'). This is typically achieved through a directed C-H activation strategy, where the 2H-indazole core acts as an intrinsic directing group.[1] Rhodium(III) catalysts are often employed for these transformations, enabling the introduction of various functional groups such as acylmethyl groups.[11]

Conclusion

The functionalization of 2H-indazoles is a rich and evolving field, driven by the continued importance of this scaffold in drug discovery. The methods outlined in this guide, from C3-functionalization to N-arylation and subsequent modification of the N-aryl substituent, provide researchers with a powerful arsenal of synthetic tools. The choice of a particular strategy will be dictated by the specific synthetic target and the desired biological activity. A thorough understanding of the underlying mechanisms and reaction conditions is crucial for the successful implementation of these protocols and the generation of novel 2H-indazole-based molecules.

References

  • C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry. [Link][3][4][5]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PubMed Central. [Link][10]

  • Synthesis of 2-Aryl-2H-indazoles Using Silver Catalysis. Thieme. [Link]

  • Recent advances in C–H functionalization of 2 H -indazoles. Organic & Biomolecular Chemistry. [Link][1]

  • Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. [Link][2]

  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters. [Link][8]

  • C-H functionalization of 2H-indazole. ResearchGate. [Link][11]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link][9]

  • Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. PubMed Central. [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. [Link]

  • C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. PubMed. [Link][4]

  • C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry. [Link][5]

  • Catalyst-free photoarylation of 2-aryl-2 H -indazoles by carbon–iodine bond activation. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of 2‐aryl‐2H‐indazole from 1H‐indazole. ResearchGate. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]

  • recent advances in synthesis of 2h-indazole from 2-substituted benzaldehyde. Global Journal of Engineering Science and Researches. [Link]

  • Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. ACS Publications. [Link]

  • The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes. RSC Publishing. [Link][6]

  • The two-step synthesis of the functionalized 2H-indazoles 117/1H-pyrazoles 120. ResearchGate. [Link]

  • Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Organic Letters. [Link]

Sources

Method

Solvent selection for 4-{[(2H-indazol-7-yl)amino]methyl}phenol solubility

Technical Application Note: Solvent Selection & Formulation Protocols for 4-{[(2H-indazol-7-yl)amino]methyl}phenol Part 1: Executive Summary & Physicochemical Profiling 1.1 Introduction The compound 4-{[(2H-indazol-7-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Solvent Selection & Formulation Protocols for 4-{[(2H-indazol-7-yl)amino]methyl}phenol

Part 1: Executive Summary & Physicochemical Profiling

1.1 Introduction The compound 4-{[(2H-indazol-7-yl)amino]methyl}phenol (CAS: 1158058-16-2) represents a specific class of amino-indazole derivatives often utilized in kinase inhibition research (e.g., JNK, MAPK pathways) or as a structural bioisostere in fragment-based drug discovery.

Reliable biological data depends entirely on the thermodynamic stability of the compound in solution. This guide addresses the critical challenge of solubilizing this amphiphilic molecule, which possesses both a hydrophobic aromatic core (indazole/phenyl) and polar hydrogen-bonding motifs (phenol/amine). Improper solvent selection leads to "micro-precipitation"—a silent failure mode where the compound aggregates in assay media, causing false negatives (loss of potency) or false positives (pan-assay interference).

1.2 Structural & Physicochemical Analysis To select the correct solvent, we must first understand the molecule's behavior.

PropertyValue (Predicted/Theoretical)Implication for Solubility
Molecular Weight 239.27 g/mol Small molecule; kinetics of dissolution should be fast.
LogP (Lipophilicity) ~2.5 – 3.2Moderate lipophilicity. Poor water solubility; requires organic co-solvents.
pKa (Acidic) ~9.8 – 10.0 (Phenol)Soluble in basic aqueous media (pH > 10) via phenolate formation.
pKa (Basic) ~2.5 – 3.5 (Indazole N/Amine)Weakly basic. Requires low pH (< 2) for significant protonation-driven solubility.
H-Bond Donors 3 (Phenol -OH, Amine -NH-, Indazole -NH-)High potential for crystal lattice energy (stacking), making dissolution energy-intensive.

Key Insight: The molecule is amphoteric but predominantly lipophilic at physiological pH (7.4). It will likely precipitate in pure aqueous buffers.

Part 2: Solvent Selection & Stock Preparation

2.1 Primary Solvent: Dimethyl Sulfoxide (DMSO) DMSO is the mandatory solvent for primary stock preparation. It disrupts the intermolecular hydrogen bonding of the indazole-phenol network effectively.

  • Solubility Limit: > 50 mg/mL (estimated).

  • Stability: High. DMSO prevents oxidation of the phenolic group better than protic solvents like ethanol.

  • Storage: -20°C or -80°C. Hygroscopic nature requires sealed storage under argon/nitrogen if possible.

2.2 Secondary Solvents (Intermediate Dilution)

  • Ethanol (EtOH): Suitable for secondary dilutions but prone to evaporation. Less solubilizing power than DMSO for this rigid scaffold.

  • Dimethylformamide (DMF): An alternative to DMSO if the assay is DMSO-sensitive, though often more cytotoxic.

2.3 Aqueous Media (Assay Buffers)

  • PBS/Media (pH 7.4): High Risk. Solubility is likely < 10 µM without carriers.

  • Recommended Additives:

    • Carrier: 0.1% - 1.0% DMSO (final concentration).

    • Surfactant: 0.01% Tween-80 or Triton X-100 (prevents non-specific binding and aggregation).

    • Complexing Agent: 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) for in vivo formulations.

Part 3: Detailed Protocols

Protocol A: Preparation of 10 mM Master Stock Solution

Objective: Create a stable, verified stock solution for long-term storage.

Materials:

  • Compound (Powder, stored at 4°C).

  • Anhydrous DMSO (Spectroscopy grade, ≥99.9%).

  • Vortex mixer.

  • Amber glass vials (borosilicate).

Procedure:

  • Equilibration: Allow the compound vial to warm to room temperature (20-25°C) before opening to prevent water condensation on the hygroscopic solid.

  • Weighing: Weigh approximately 2.4 mg of compound. Record exact mass (e.g., 2.42 mg).

  • Calculation: Calculate the required DMSO volume (

    
    ) using:
    
    
    
    
    Example: For 2.42 mg,
    
    
    .
  • Dissolution: Add the calculated volume of DMSO to the center of the vial.

  • Agitation: Vortex vigorously for 30-60 seconds. Inspect visually. The solution should be clear and slightly yellow/colorless.

    • Checkpoint: If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) in amber tubes to avoid freeze-thaw cycles.

  • Storage: Store at -20°C.

Protocol B: "Step-Down" Dilution for Cellular Assays

Objective: Dilute the hydrophobic stock into aqueous media without precipitating the compound ("crashing out").

Mechanism: Direct addition of 100% DMSO stock to water causes a high local concentration and rapid polarity shift, forcing precipitation. The "Step-Down" method uses an intermediate concentration.

Procedure:

  • Intermediate Stock (100x): Dilute the 10 mM Master Stock 1:10 in culture medium (or PBS) containing 5-10% DMSO .

    • Result: 1 mM compound in 10% DMSO/Media. This intermediate state stabilizes the compound with proteins/surfactants before final dilution.

  • Working Solution (1x): Dilute the Intermediate Stock 1:100 into the final assay medium.

    • Final: 10 µM compound, 0.1% DMSO.

  • Validation: Measure Absorbance at 600nm (turbidity check). If OD > 0.005 above background, precipitation has occurred.

Part 4: Visualization (Workflow Diagram)

The following diagram illustrates the critical decision pathways for solubilizing 4-{[(2H-indazol-7-yl)amino]methyl}phenol.

SolubilityWorkflow Start Start: Solid Compound (CAS 1158058-16-2) SolventChoice Primary Solvent Selection Start->SolventChoice DMSO Anhydrous DMSO (Recommended) SolventChoice->DMSO Standard Ethanol Ethanol/Methanol (Alternative, High Volatility) SolventChoice->Ethanol Specific Needs StockPrep Prepare 10-50 mM Stock Vortex & Sonicate DMSO->StockPrep Ethanol->StockPrep Application Intended Application? StockPrep->Application InVitro In Vitro (Cell/Enzyme) Application->InVitro InVivo In Vivo (Animal Models) Application->InVivo Dilution Serial Dilution Strategy (Avoid Shock Precipitation) InVitro->Dilution Formulation Formulation Required Vehicle Selection InVivo->Formulation FinalMedia Final Assay Media < 1% DMSO Dilution->FinalMedia Vehicle Vehicle: 5% DMSO + 40% PEG400 + 55% Water Formulation->Vehicle QC QC: Turbidity Check (OD @ 600nm) FinalMedia->QC

Figure 1: Decision matrix for solvent selection and formulation workflow, ensuring solubility from solid state to final assay conditions.

Part 5: Troubleshooting & Stability

ObservationProbable CauseCorrective Action
Cloudiness upon dilution "Solvent Shock" (Rapid polarity change).Use the "Step-Down" protocol (Protocol B). Increase vortex speed during addition.
Yellowing of Stock Oxidation of Phenol/Amine.Re-make stock. Ensure storage under inert gas (Nitrogen/Argon). Add 1 mM DTT if assay permits.
Loss of Potency Adsorption to plastic.Use glass vials or low-binding polypropylene. Add 0.01% BSA or Tween-20 to assay buffer.

Part 6: References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

Application

Application Notes and Protocols for the Crystallization of Indazole-Phenol Protein Complexes

Introduction: The Structural Imperative for Indazole and Phenol-Based Drug Discovery In the landscape of modern medicinal chemistry, indazole and phenol derivatives stand out as "privileged scaffolds"—molecular framework...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative for Indazole and Phenol-Based Drug Discovery

In the landscape of modern medicinal chemistry, indazole and phenol derivatives stand out as "privileged scaffolds"—molecular frameworks that frequently appear in bioactive compounds and approved pharmaceuticals.[1][2][3] The indazole nucleus, a bicyclic aromatic system, is a cornerstone of numerous targeted therapies, particularly protein kinase inhibitors, where it often serves as a bioisostere for indole or phenol, forming critical hydrogen bonds in enzyme active sites.[4][5][6] Similarly, the phenol moiety is a recurring motif in both natural products and synthetic drugs, crucial for molecular recognition and activity.[3][7]

The rational design and optimization of drugs based on these scaffolds are profoundly accelerated by high-resolution structural data.[8][9] X-ray crystallography provides an atomic-level blueprint of the protein-ligand interaction, revealing the precise binding mode, conformational changes, and the network of non-covalent interactions that drive affinity and selectivity. This guide offers a comprehensive, field-proven protocol for obtaining diffraction-quality crystals of protein complexes with indazole-phenol type ligands, navigating the specific challenges these compounds present, such as limited solubility and the potential to induce protein conformational shifts.[10][11]

PART 1: Foundational Work – Preparing for Crystallization Success

The path to a high-resolution crystal structure begins long before a crystallization plate is set. Rigorous preparation of both the protein and the ligand, followed by biophysical validation of their interaction, is paramount. This initial phase prevents the costly and time-consuming endeavor of attempting to crystallize a non-existent or ill-defined complex.

Protein Production and Quality Control

The quality of the final crystal is inextricably linked to the quality of the starting protein. The goal is a sample that is pure, homogenous, and stable.

  • Construct Design: For novel targets, consider protein engineering. The removal of highly flexible loops or surface entropy reduction (e.g., replacing lysine residues with alanine) can significantly improve the chances of forming well-ordered crystal contacts.[12][13]

  • Purity and Homogeneity: The protein sample must be of high purity (>95%) and monodisperse.[14][15] The presence of aggregates or contaminants can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction.

    • Protocol: Final Purification and Assessment

      • Perform size-exclusion chromatography (SEC) as the final purification step to separate the target protein from aggregates and other impurities.

      • Collect fractions across the main elution peak and analyze them via SDS-PAGE to confirm purity.

      • Pool the purest, monodisperse fractions.

      • Assess the homogeneity of the pooled sample using Dynamic Light Scattering (DLS) . A single, narrow peak with a low polydispersity index (<20%) is ideal.[14][16]

      • Concentrate the protein to a typical working range of 8–20 mg/mL, though the optimal concentration is protein-dependent and must be determined empirically.[17][18]

Ligand Preparation and Handling

Indazole and phenol-containing compounds often exhibit poor aqueous solubility, a primary technical hurdle.

  • Solubilization: Prepare a high-concentration stock solution (e.g., 50-100 mM) in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is most common, but low molecular weight polyethylene glycols (PEG 200/400) can also be effective alternatives.[11]

  • Solvent Considerations: The final concentration of the organic solvent in the crystallization experiment should be minimized, as it can interfere with protein stability and crystallization. A common upper limit for DMSO is 3-5% (v/v).[11]

Biophysical Validation of Protein-Ligand Interaction

Confirming that the ligand binds to the target protein in solution is a critical, non-negotiable step. It provides the rationale for proceeding with crystallization trials and informs the choice of crystallization strategy.[16] Several techniques can be employed, each offering unique insights.

TechniquePrincipleKey Information ProvidedThroughput
Differential Scanning Fluorimetry (DSF) Measures the thermal unfolding of a protein. Ligand binding typically stabilizes the protein, increasing its melting temperature (Tm).Tm shift (ΔTm) for qualitative assessment of binding.High
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).Low-Medium
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon ligand binding to an immobilized protein.Binding Affinity (Kd), Association/Dissociation rates (kon/koff).Medium
Nuclear Magnetic Resonance (NMR) Monitors chemical shift perturbations in the protein or ligand upon complex formation.Confirms direct binding, can map the binding site.Low

Expert Insight: For most projects, DSF is an excellent primary screening method to quickly identify stabilizing ligands from a library.[19][20] Positive hits should then be validated with a quantitative method like ITC to determine the binding affinity (Kd), which is crucial for designing the crystallization experiment.[16]

PART 2: The Crystallization Workflow

The overall strategy involves preparing the protein-ligand complex and systematically screening for conditions that promote crystallization. The two primary methods to achieve this are co-crystallization and crystal soaking.

G cluster_prep Preparation cluster_cryst Crystallization Strategy cluster_post Downstream Process Protein Purified, Homogenous Protein (>95%) Validation Biophysical Validation (DSF, ITC, etc.) Protein->Validation Ligand Solubilized Ligand (e.g., in DMSO) Ligand->Validation Decision Choose Strategy Validation->Decision Binding Confirmed CoCryst Co-Crystallization Decision->CoCryst Insoluble Ligand or Large Conformational Change ApoScreen Screen for Apo Protein Crystals Decision->ApoScreen Soluble Ligand & Apo Crystals Available Optimization Optimize Hit Conditions CoCryst->Optimization Soaking Crystal Soaking Soaking->Optimization ApoScreen->Soaking Apo Crystals Grown Harvest Harvest & Cryo-protect Optimization->Harvest Data X-ray Data Collection Harvest->Data

Figure 1. General workflow for crystallizing protein-ligand complexes.

Strategy 1: Co-Crystallization

In this method, the protein and ligand are mixed prior to setting up crystallization trials, and the pre-formed complex is crystallized.

Rationale: Co-crystallization is the method of choice when a ligand is poorly soluble, causes a significant conformational change in the protein, or when soaking experiments fail.[8][10] For flexible proteins like kinases, it is often considered the gold standard as it captures the energetically most favorable conformation of the complex in solution.[21]

Detailed Protocol:

  • Complex Formation:

    • Prepare the protein-ligand mixture. A molar excess of the ligand is typically used to drive the binding equilibrium towards the complexed state. Start with a protein:ligand molar ratio of 1:5 or 1:10.[11]

    • Causality: A higher ligand concentration ensures near-saturation of the protein's binding sites, which is essential for forming a homogenous population of complexes for crystallization.[11]

    • If the ligand is in DMSO, add the stock solution to the protein dropwise while gently vortexing to avoid localized high concentrations that can cause protein precipitation. Keep the final DMSO concentration below 3-5%.[11]

    • For very insoluble compounds, it may be necessary to dilute the protein (e.g., to 1 mg/mL) before adding the ligand, and then re-concentrate the complex.[10]

  • Incubation: Incubate the mixture to allow for complex formation. A typical incubation is 30-60 minutes on ice or at 4°C.[10] For some systems, incubation at room temperature may facilitate complex formation.[10]

  • Clarification: Centrifuge the sample at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet any precipitated protein or ligand.[11]

  • Crystallization Screening: Use the supernatant, which contains the soluble protein-ligand complex, to set up crystallization screens (e.g., sitting-drop or hanging-drop vapor diffusion).

Strategy 2: Crystal Soaking

Soaking involves diffusing the ligand into a pre-existing crystal of the apo (ligand-free) protein.

Rationale: Soaking is often the fastest and most material-efficient method.[22] It is preferred when a robust apo crystal system is already established and the ligand is sufficiently soluble in the crystal stabilization buffer.[8]

Detailed Protocol:

  • Grow Apo Crystals: First, obtain well-formed, single crystals of the apo-protein using standard screening and optimization methods.

  • Prepare Soaking Solution:

    • Create a "stabilizing solution" that mimics the mother liquor from the successful apo crystallization condition.

    • Dissolve the indazole-phenol ligand directly into this stabilizing solution. The required ligand concentration is guided by the Kd; a concentration of 10-100x Kd is a good starting point to ensure high occupancy in the crystal.[23] If the Kd is unknown, aim for 0.1-1 mM, solubility permitting.[24]

  • Perform the Soak:

    • Method A (Direct Addition): Add a small volume (e.g., 0.1 µL) of a concentrated ligand stock solution directly to the crystallization drop containing the apo crystal.[22] This minimizes crystal manipulation.

    • Method B (Crystal Transfer): Using a cryo-loop, carefully transfer an apo crystal from its growth drop into a new drop containing the soaking solution.[22]

  • Incubation: Soaking times can vary dramatically, from 30 seconds to several days, depending on the crystal packing, porosity, and ligand properties.[11][12] Start with a range of times (e.g., 10 minutes, 1 hour, overnight) to find the optimal condition.

  • Harvest and Cryo-cool: After soaking, proceed directly to cryo-protection and flash-cooling.

G cluster_cocryst Co-Crystallization cluster_soak Crystal Soaking p1 Mix Protein + Ligand in Solution p2 Incubate to Form Complex p1->p2 p3 Set Up Crystallization Screen with Complex p2->p3 End Proceed to Optimization p3->End s1 Grow Apo-Protein Crystals First s2 Prepare Soaking Solution (Stabilizer + Ligand) s1->s2 s3 Transfer Crystal to Soaking Solution s2->s3 s3->End Start Start Decision Ligand Properties & Apo Crystal Availability Start->Decision Decision->p1 Insoluble Ligand or Induces Conformational Change Decision->s1 Soluble Ligand & Apo Crystals Exist

Figure 2. Decision pathway for Co-Crystallization vs. Crystal Soaking.

PART 3: Optimization and Crystal Handling

Finding an initial crystallization "hit" is often just the beginning. Optimization is almost always required to produce crystals suitable for diffraction experiments.[25]

Optimizing Crystallization Conditions

Optimization involves systematically refining the parameters of the initial hit condition to improve crystal size, morphology, and diffraction quality.[15][26]

ParameterRationale for VariationTypical Range / Change
Precipitant Conc. Fine-tunes the level of supersaturation. Too high = precipitate/small needles; Too low = clear drops.Vary by ±10-20% from the initial hit condition.
pH Affects the protein's surface charge, influencing crystal contacts. A small change can have a profound effect.Screen ±0.5 pH units around the initial hit, using different buffering species.
Additives Small molecules (salts, detergents, organics) can stabilize the protein or mediate crystal contacts.Use additive screens or test specific ions/molecules based on protein knowledge.
Temperature Affects protein solubility and the kinetics of nucleation and growth. Lower temperatures often slow growth, leading to better-ordered crystals.Test common temperatures like 4°C and 20°C.[15]
Protein Conc. Directly impacts the starting point on the phase diagram.Test a 2-fold dilution and a 1.5-2x higher concentration.
Crystal Harvesting and Cryo-protection

To prevent radiation damage during X-ray exposure, data is collected from crystals at cryogenic temperatures (~100 K).[23] This requires treating the crystal with a cryoprotectant to prevent the formation of crystalline ice, which would destroy the crystal.[27]

Detailed Protocol:

  • Prepare Cryoprotectant Solution: The cryoprotectant is typically prepared by adding a cryo-agent to the stabilizing solution from the crystal's final drop. This prevents osmotic shock.

  • Common Cryoprotectants:

CryoprotectantTypical Final ConcentrationNotes
Glycerol20-30% (v/v)Very gentle and widely compatible.[28]
Ethylene Glycol20-30% (v/v)Effective but can be more denaturing than glycerol.
PEG 400 / PEG 20025-40% (v/v)Good choice if the crystallization condition already contains a higher MW PEG.[29]
Sucrose / Glucose20-30% (w/v)Gentle and effective, especially in high salt conditions.[23]
  • Cryo-cooling:

    • Using a nylon loop of appropriate size, carefully remove a single crystal from its drop.

    • Quickly pass the loop through the cryoprotectant solution (a "cryo-soak"). This step should be brief (a few seconds) to avoid damaging the crystal.

    • Immediately plunge the loop into liquid nitrogen to flash-cool the crystal.

    • Store the frozen crystal in liquid nitrogen until ready for data collection.

References

  • Hassel, A. M., An, G., Bledsoe, R. K., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72–79. [Link]

  • Lovering, F., Sutto, M., & Barelier, S. (2016). Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses. ChemMedChem, 11(3), 292-298. [Link]

  • Hampton Research. (2020). Crystallization of Protein-Ligand Complexes. Hampton Research Blog. [Link]

  • Wierenga, C., et al. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(2), 94-105. [Link]

  • McPherson, A., & Gavira, J. A. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology Communications, 70(Pt 1), 2–20. [Link]

  • Cockroft, C. L., & Davis, B. (2007). The use of biophysical methods increases success in obtaining liganded crystal structures. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 1), 80–86. [Link]

  • Asif, M. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Rada, C. A., et al. (2013). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Acta Crystallographica Section D: Biological Crystallography, 69(Pt 8), 1594–1601. [Link]

  • Hassell, A. M., et al. (2007). Crystallization of protein–ligand complexes. OSTI.GOV. [Link]

  • Creative Biostructure. (n.d.). MagHelix™ Co-crystallization and Soaking. Creative Biostructure Drug Discovery. [Link]

  • Hoeppner, A., Schmitt, L., & Smits, S. H. J. (n.d.). Proteins and their Ligands: Their Importance and how to Crystallize them. Heinrich Heine University Düsseldorf. [Link]

  • Guedes, G. P., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(5), 405-418. [Link]

  • Vargová, A., et al. (2024). Revealing protein structures: crystallization of protein-ligand complexes – co-crystallization and crystal soaking. FEBS Open Bio. [Link]

  • TTP Labtech. (n.d.). Strategies for high-throughput ligand screening - automated co-crystallisation and soaking. TTP Labtech. [Link]

  • Moreda, A., et al. (2021). A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystallization screening. Acta Crystallographica Section D: Structural Biology, 77(Pt 1), 1-10. [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(38), 26867-26892. [Link]

  • Reddit. (2025). Shareable protein x-ray crystallography tips and tricks. r/labrats. [Link]

  • Rowlett, R. S. (n.d.). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Colgate University. [Link]

  • Kim, M., & Kim, Y. (2022). A Short Review on Cryoprotectants for 3D Protein Structure Analysis. Crystals, 12(1), 125. [Link]

  • Aslam, S., & Atrooz, O. M. (2016). Important Factors Influencing Protein Crystallization. Peertechz Journal of Biological Research, 2(1), 009-015. [Link]

  • O'Connell, J. (2013). Using Crystallography to Resolve Protein Structure. Biocompare. [Link]

  • Budziszewski, G. R., et al. (2025). Preparing for successful protein crystallization experiments. Acta Crystallographica Section F: Structural Biology Communications, 81, 272-280. [Link]

  • Hampton Research. (2015). Optimization. Hampton Research. [Link]

  • Kim, M., & Kim, Y. (2022). A Short Review on Cryoprotectants for 3D Protein Structure Analysis. ResearchGate. [Link]

  • Alonso, M., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 7089-7128. [Link]

  • Sino Biological. (2025). Common Problems in Protein X-ray Crystallography and How to Solve Them. Sino Biological. [Link]

  • Vértessy, B. G., & Orosz, F. (2011). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 705, 335-357. [Link]

  • Al-Burkey, Z., et al. (2022). Exploring the potential of novel phenolic compounds as potential therapeutic candidates against SARS-CoV-2, using quantum chemistry, molecular docking and dynamic studies. Scientific Reports, 12, 11986. [Link]

  • Alonso, M., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 7089-7128. [Link]

  • Morphy, R., & Rankovic, Z. (2005). Designed Multiple Ligands. An Emerging Drug Discovery Paradigm. Journal of Medicinal Chemistry, 48(21), 6523-6543. [Link]

  • Pretorius, S. I. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. [Link]

  • Möller, T., & Vulpetti, A. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions, 46(6), 1615-1626. [Link]

  • Zhang, X., et al. (2024). Complexation and conjugation between phenolic compounds and proteins: mechanisms, characterisation and applications as novel encapsulants. Food & Function. [Link]

  • Hampton Research. (n.d.). Biophysical methods to guide protein crystallization and inhibitor binding studies. Hampton Research. [Link]

  • Vargová, A., et al. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS Open Bio. [Link]

  • Vedadi, M., et al. (2006). Chemical screening methods to identify ligands that promote protein stability, protein crystallization, and structure determination. Proceedings of the National Academy of Sciences, 103(43), 15835-15840. [Link]

  • Vargová, A., et al. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. PubMed. [Link]

  • Wierenga, C., et al. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(2), 94-105. [Link]

  • Sun, Y., et al. (2022). Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections. Frontiers in Nutrition, 9, 915231. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of amino-indazole phenols in DMSO

Technical Support Center: Solubility Optimization for Amino-Indazole Phenols Introduction: The "Brick Dust" Challenge You are likely reading this because your amino-indazole phenol derivative—a scaffold prized for kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for Amino-Indazole Phenols

Introduction: The "Brick Dust" Challenge

You are likely reading this because your amino-indazole phenol derivative—a scaffold prized for kinase inhibition and GPCR activity—has precipitated in your DMSO stock solution or failed to dissolve entirely.[1]

These molecules are classically termed "brick dust" in medicinal chemistry.[1] Their insolubility is not random; it is a direct consequence of three converging physicochemical forces:

  • High Lattice Energy: The planar indazole core promotes strong

    
    -
    
    
    
    stacking.[1]
  • Zwitterionic "Lock": The basic amino group and acidic phenol moiety can form intermolecular salt bridges (zwitterions), creating a crystal lattice that resists solvation.[1]

  • Solvent Hygroscopicity: DMSO is a "water magnet."[1] Absorbed atmospheric moisture acts as a potent anti-solvent for these hydrophobic scaffolds.[1]

This guide provides the protocols to dismantle these barriers, ensuring your biological data reflects true potency, not solubility artifacts.

Module 1: The Hygroscopicity Trap (Moisture Management)

The Issue: DMSO is aggressively hygroscopic.[1][2] At 60% relative humidity, pure DMSO can absorb nearly 10% water by weight within 24 hours.[1] The Mechanism: Water disrupts the dipolar aprotic nature of DMSO. As water content increases, the solvent structure becomes highly ordered (hydrogen bonding), drastically reducing its ability to solvate large, lipophilic aromatic rings like indazoles.[1] A DMSO stock with >1% water is often sufficient to crash out amino-indazoles.[1]

Diagnostic Protocol: The Freezing Point Test Pure DMSO freezes at 18.5°C .[1][3] If your DMSO stock remains liquid in a cool room (or fridge), it is wet.[1]

Data: Impact of Water on DMSO Integrity

Water Content (% w/w)Freezing Point (°C)Solubility Impact on Amino-Indazoles
0.0% (Anhydrous) 18.5°C Optimal
1.0%15.3°CRisk of micro-precipitation
3.0%5.0°CVisible cloudiness / "Crashing out"
10.0%-15.0°CComplete insolubility

Corrective Workflow:

  • Source: Use only anhydrous grade DMSO (packed under Argon/Nitrogen) in septum-sealed bottles.

  • Storage: Store in single-use aliquots. Never return a pipette to a stock bottle.

  • Rescue: If a sample has precipitated due to moisture, adding molecular sieves (3Å or 4Å) to the DMSO can scavenge water, though re-filtering is required.[1]

Module 2: The Lattice Energy Barrier (Aggregation & Ionization)

The Issue: Even in dry DMSO, amino-indazoles can form gelatinous aggregates or remain as suspended solids.[1] The Mechanism:

  • 
    -Stacking:  The flat indazole rings stack like plates.[1]
    
  • H-Bonding Network: The phenol (

    
    ) and amine (
    
    
    
    ) can engage in strong intermolecular hydrogen bonding.[1] In some cases, the molecule exists as a zwitterion (phenolate anion + ammonium cation), which has extremely high crystal lattice energy.[1]

Protocol: The "Acidic Break" Method To dissolve these stubborn solids, we must chemically disrupt the lattice. Acidification protonates the amine (ensuring a cation) and the phenol (ensuring it remains neutral), preventing the formation of the insoluble zwitterionic salt lattice.

Step-by-Step Procedure:

  • Standard Dissolution: Add anhydrous DMSO to the solid.[1][4] Vortex for 60 seconds.[1]

  • Thermal Shock: If undissolved, heat to 60°C for 5 minutes, then sonicate (ultrasonic bath) for 10 minutes.

    • Why? Heat provides kinetic energy to break

      
      -stacks; sonication disrupts the crystal surface.[1]
      
  • Chemical Modification (The "Acidic Break"):

    • If the solid persists, add 1-5% equivalents of acid (e.g., 1M HCl in dioxane or pure TFA) to the DMSO stock.

    • Target: You want to generate the hydrochloride or trifluoroacetate salt in situ.[1]

    • Caution: Ensure your downstream biological assay can tolerate this trace acidity (usually negligible after 1000x dilution).[1]

Visualizing the Mechanism:

SolubilityMechanism Solid Solid Amino-Indazole (High Lattice Energy) Aggregates π-Stacked Aggregates (Insoluble) Solid->Aggregates DMSO Addition Zwitterion Zwitterionic Lattice (Phenolate⁻ / Ammonium⁺) Solid->Zwitterion Neutral pH Solvated Solvated Cationic Species (Dissolved) Aggregates->Solvated Disrupted by Zwitterion->Solvated Disrupted by Heat Heat + Sonication (Kinetic Energy) Heat->Aggregates Breaks π-Stacks Acid Acidification (H⁺) (e.g., TFA/HCl) Acid->Zwitterion Protonates Phenol/Amine Breaks Salt Bridge

Caption: Figure 1.[1] Mechanism of insolubility and the "Acidic Break" strategy to disrupt zwitterionic and


-stacked lattices.

Module 3: Chemical Stability (Phenolic Oxidation)

The Issue: Your clear DMSO solution turns yellow/brown over time. The Mechanism: Phenols are electron-rich and prone to oxidation, forming quinones or coupling to form insoluble polyphenols.[1] This is accelerated by:

  • Basic impurities (amines).[1]

  • Trace metals.[1]

  • Dissolved oxygen in DMSO.[1]

Prevention Protocol:

  • De-gas DMSO: Sparge your DMSO with Argon or Nitrogen gas for 15 minutes before preparing stocks.[1]

  • Inert Storage: Flush the headspace of the storage vial with Argon before sealing.[1]

  • Antioxidants (Optional): If the assay permits, add 1 mM Ascorbic Acid or DTT to the stock solution to act as a sacrificial antioxidant.[1]

Frequently Asked Questions (FAQ)

Q1: My compound precipitates when I dilute the DMSO stock into aqueous buffer. Why? A: This is the "Solubility Cliff."[1] Your compound is hydrophobic.[1] When DMSO concentration drops (e.g., <1%), the solvent power vanishes.[1]

  • Fix: Dilute into a buffer containing a carrier protein (like BSA) or a surfactant (like Tween-20 or Pluronic F-68) to encapsulate the molecule.[1]

Q2: Can I freeze-thaw my DMSO stocks? A: Avoid if possible. Freeze-thaw cycles promote crystal nucleation.[1] Every time the DMSO freezes (crystallizes), it excludes the solute, forcing your compound into a local high-concentration zone where it aggregates.

  • Fix: Aliquot immediately after initial dissolution.[1] Use a "single-use" policy.

Q3: Why does my solution turn cloudy after sitting on the bench for 2 hours? A: Hygroscopicity. The DMSO has absorbed enough atmospheric water to reach the "crashing point."

  • Fix: Keep vials sealed.[1] Use a dry block heater set to 25-30°C during handling to reduce humidity absorption (warm air holds more moisture, preventing condensation).[1]

Troubleshooting Decision Tree

Troubleshooting Start Problem: Compound Insoluble in DMSO CheckWater 1. Check DMSO Quality Is it Anhydrous? Start->CheckWater DryDMSO Use Fresh Anhydrous DMSO CheckWater->DryDMSO No/Unsure CheckAppearance 2. Check Appearance CheckWater->CheckAppearance Yes DryDMSO->CheckAppearance Cloudy Cloudy / Precipitate CheckAppearance->Cloudy Colored Brown / Yellow Discoloration CheckAppearance->Colored ActionCloudy Apply Heat (60°C) + Sonication Cloudy->ActionCloudy ActionColor Oxidation Detected Prepare fresh under Argon Colored->ActionColor StillCloudy Still Insoluble? ActionCloudy->StillCloudy Acidify Add 1-5% Acid (HCl/TFA) (Break Zwitterion) StillCloudy->Acidify Yes

Caption: Figure 2. Step-by-step troubleshooting logic for amino-indazole solubility issues.

References

  • Gaylord Chemical Company. (2007).[1][5][6] Dimethyl Sulfoxide (DMSO) Solubility Data (Bulletin #102).[1][5][7] Gaylord Chemical.[1][5][6][8][9] Link

  • Ziath. (n.d.).[1] The Effects of Water on DMSO and Effective Hydration Measurement.Link

  • BenchChem. (2025).[1][3][4][10] Impact of hygroscopic DMSO on solubility.[1][2][3][11]Link[1]

  • Balbach, S., & Korn, C. (2004).[1] Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics, 275(1-2), 1-12.[1] (Discusses "brick dust" molecules and solubility strategies).

  • Li, Di, & Kerns, E. H. (2006).[1] Solubility in Drug Discovery.[1][12] In Drug-like Properties: Concepts, Structure Design and Methods (pp. 56-85).[1] Academic Press.[1] (Authoritative text on zwitterion solubility and pH adjustment).

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 4-{[(2H-indazol-7-yl)amino]methyl}phenol

Product Name: 4-{[(2H-indazol-7-yl)amino]methyl}phenol CAS: 1158058-16-2 Molecular Weight: 239.27 g/mol LogP: ~2.88[1][2] Introduction: The Stability Paradox Welcome to the technical support hub for 4-{[(2H-indazol-7-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Product Name: 4-{[(2H-indazol-7-yl)amino]methyl}phenol CAS: 1158058-16-2 Molecular Weight: 239.27 g/mol LogP: ~2.88[1][2]

Introduction: The Stability Paradox

Welcome to the technical support hub for 4-{[(2H-indazol-7-yl)amino]methyl}phenol . As a researcher, you are likely using this compound as a probe for kinase activity (specifically targeting JNK or similar pathways dependent on the indazole scaffold).[2]

The Core Challenge: This molecule possesses a "chemical double-edge sword." The phenol moiety is essential for hydrogen bonding in the ATP-binding pocket, but it is highly susceptible to oxidative degradation in cell culture media. Furthermore, the aminomethyl linker introduces a secondary amine that can act as a nucleophile or undergo hydrolysis under specific pH conditions.

This guide moves beyond basic handling to address the specific physicochemical failures—Oxidation , Precipitation , and Serum Binding —that lead to "silent" experimental failure (where the compound is present but inactive).[2]

Module 1: Oxidative Stability (The "Browning" Effect)[2]

The Mechanism

The primary instability driver is the oxidation of the phenol group. In standard cell culture media (DMEM/RPMI), this reaction is catalyzed by:

  • Dissolved Oxygen: High

    
     in incubators.
    
  • Transition Metals: Iron (

    
    ) and Copper (
    
    
    
    ) present in media trace elements.[2]
  • Photosensitizers: Phenol Red generates singlet oxygen (

    
    ) upon exposure to light, accelerating phenol-to-quinone conversion.[2]
    
Diagnostic: Is my compound oxidizing?
  • Visual Cue: Media turns amber/brown faster than vehicle control wells.

  • Data Cue: Loss of potency (

    
     shift) over 24–48 hours, but full potency in acute (1–2 hour) assays.[2]
    
  • LC-MS Signature: Appearance of peaks at M+16 (Hydroxylation) or M-2 (Quinone formation).[2]

Protocol: The "Anti-Oxidation" Formulation

If you observe degradation >10% over 24 hours, adopt this formulation:

ComponentStandard MediaOptimized "Stabilized" MediaFunction
Base Media DMEM/RPMI (Red)DMEM/RPMI (No Phenol Red) Eliminates photosensitizer-driven oxidation.[2]
Reducing Agent None50–100 µM Ascorbic Acid Sacrificial antioxidant; regenerates the phenol.
Serum 10% FBSHeat-Inactivated FBSReduces enzymatic oxidation risks.
Light AmbientDark / Foil-Wrapped Prevents photo-excitation.

Module 2: Solubility & Precipitation

With a LogP of ~2.88, this compound is moderately lipophilic.[2] A common error is "crashing out," where the compound precipitates upon dilution from DMSO into aqueous media, forming micro-crystals that are invisible to the naked eye but inactive in assays.

The "Crash-Out" Workflow

Do NOT pipette 10 mM DMSO stock directly into 10 mL of media. The local concentration spike causes immediate precipitation.

Correct Serial Dilution Method:

  • Step 1: Dilute 10 mM stock 1:10 into 100% DMSO

    
     1 mM working stock.
    
  • Step 2 (Intermediate): Dilute 1 mM stock 1:10 into PBS + 10% DMSO

    
     100 µM (stable intermediate).
    
  • Step 3 (Final): Dilute 100 µM intermediate 1:10 into warm media

    
     10 µM final (1% DMSO).
    

Why? This step-down approach prevents the "hydrophobic shock" that occurs when high-concentration hydrophobic molecules hit a 100% aqueous wall.

Module 3: Serum Protein Binding

The Issue

Phenolic compounds and indazoles have high affinity for Bovine Serum Albumin (BSA).[2] In 10% FBS, the free fraction (


) of your compound may be as low as 5–10%.[2]
  • Symptom:

    
     in whole cell assays (with serum) is 10–50x higher than in biochemical (enzyme-only) assays.[2]
    
Troubleshooting Guide
  • Titration: Run a serum shift assay. Compare

    
     in 1% FBS  vs. 10% FBS .[2]
    
    • If Shift > 5-fold: You have a binding issue.

  • Correction: Do not simply add more drug (this increases toxicity). Instead, calculate the free fraction or switch to low-serum media (0.5% FBS) for short-term (<12h) signaling assays to validate the mechanism.

Visualizing the Stability Landscape

The following diagram illustrates the decision logic for troubleshooting loss of activity.

StabilityLogic Start Issue: Loss of Compound Activity CheckColor Check Media Color (Amber/Dark?) Start->CheckColor CheckPrecip Check Solubility (Microscopy/Turbidity) Start->CheckPrecip CheckSerum Serum Shift Assay (1% vs 10% FBS) Start->CheckSerum Oxidation Oxidative Degradation (Phenol -> Quinone) CheckColor->Oxidation Yes Precipitation Precipitation (Compound Crash-out) CheckPrecip->Precipitation Yes Binding High Protein Binding (Low Free Fraction) CheckSerum->Binding Shift > 5x Soln_Ox Solution: Use Phenol Red-Free Media Add 50µM Ascorbate Oxidation->Soln_Ox Soln_Precip Solution: Use Serial Dilution Limit DMSO < 0.5% Precipitation->Soln_Precip Soln_Bind Solution: Reduce FBS to 1% Correct IC50 for binding Binding->Soln_Bind

Caption: Diagnostic workflow for identifying the root cause of 4-{[(2H-indazol-7-yl)amino]methyl}phenol instability in culture.

Frequently Asked Questions (FAQ)

Q1: My DMSO stock has turned slightly yellow after 1 month at -20°C. Is it safe to use?

  • Answer: Proceed with caution. Indazole-phenols are sensitive to moisture. DMSO is hygroscopic (absorbs water from air).[2] If the cap was not parafilmed, water entry likely caused partial hydrolysis or oxidation.

  • Action: Run a quick LC-MS. If purity is <95%, discard.[2] Always store stocks in single-use aliquots to avoid freeze-thaw moisture cycles.

Q2: Can I use TCEP or DTT to prevent oxidation?

  • Answer: Avoid DTT in cell culture; it is toxic and can reduce disulfide bonds in cell surface receptors. TCEP is more stable and less toxic but can acidify media.

  • Recommendation: Ascorbic acid (Vitamin C) at 50–100 µM is the physiological choice for protecting phenols in cell culture without interfering with protein folding.[2]

Q3: Why does the name specify "2H-indazol"? Is it different from 1H?

  • Answer: Yes. Indazoles exhibit annular tautomerism. While 1H-indazole is generally more thermodynamically stable, the "2H" designation in the name (CAS 1158058-16-2) implies the substitution pattern or a specific tautomeric lock intended by the synthesis. In solution, the tautomer ratio depends on the solvent. In protic media (water), it may equilibrate, but for stability purposes, treat it as a standard indazole: pH sensitive .[2] Avoid acidic pH (<6.[2]0) which can protonate the indazole nitrogen and alter solubility.[3]

References

  • Di, L., & Kerns, E. H. (2015).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility and stability optimization in drug discovery).

  • Baell, J., & Walters, M. A. (2014).[2] Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483.[2] Link (Context on aggregation and assay interference for phenolic compounds).

  • ChemScene. (n.d.).[2] Product Data Sheet: 4-(((2H-indazol-7-yl)amino)methyl)phenol.[2] Link (Source for specific physicochemical data).

  • Bolt, H. M., et al. (2004).[2] Mechanisms of phenol oxidation and toxicity. Critical Reviews in Toxicology. (General mechanism of phenol-to-quinone oxidation).

Sources

Optimization

Technical Support Center: 2H-Indazole Synthesis &amp; Regioselectivity

Ticket ID: #IND-2H-SELECT-001 Topic: Overcoming Thermodynamic Bias for N2-Regioselectivity Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division The Core Problem: The Tautomer Trap Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IND-2H-SELECT-001 Topic: Overcoming Thermodynamic Bias for N2-Regioselectivity Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

The Core Problem: The Tautomer Trap

Welcome to the technical support hub for indazole synthesis. If you are here, you have likely encountered the "N1-Sink."

The Issue: Indazole exists in a tautomeric equilibrium between 1H- and 2H-forms. The 1H-indazole is thermodynamically more stable than the 2H-isomer by approximately 3.0–4.5 kcal/mol (depending on substitution).

  • Consequence: Standard basic alkylation (

    
    ) predominantly yields the N1-isomer  (often >90:10 ratio).
    
  • The Fix: To achieve N2-selectivity, you must either (A) bypass the tautomer equilibrium entirely via de novo ring construction, or (B) utilize specific kinetic "warheads" that favor the N2 lone pair availability.

Below are the three validated workflows to reverse this selectivity.

Decision Matrix: Selecting Your Protocol

Before starting, identify your substrate constraints. Use this logic flow to select the correct module.

IndazoleDecisionTree Start Start: Target Molecule Q1 Is the Indazole ring already formed? Start->Q1 Q2 Target Substituent at N2? Q1->Q2 Yes (Parent Indazole) MethodB PROTOCOL B: Modified Cadogan Cyclization (De Novo Synthesis) Q1->MethodB No (Building from scratch) MethodA PROTOCOL A: Acid-Catalyzed Imidate Alkylation (Kinetic Control) Q2->MethodA Alkyl Group (Primary/Secondary) MethodC PROTOCOL C: Chan-Lam Coupling (Cu-Catalysis) Q2->MethodC Aryl/Heteroaryl Group Note1 Yields >95% N2-isomer Requires o-nitrobenzaldehyde MethodB->Note1 Best for high fidelity

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate availability and target substitution.

Troubleshooting Modules

Module A: Direct N2-Alkylation (The "Pfizer" Protocol)

Use Case: You have a substituted 1H-indazole and need to add a primary or secondary alkyl group to N2. Mechanism: Unlike basic conditions (NaH/DMF) which follow thermodynamics (N1), acid-catalyzed alkylation using trichloroacetimidates leverages the higher nucleophilicity (HOMO coefficient) of the N2 nitrogen in the protonated or neutral state.

Common Issue: "I tried


/MeI and got 80% N1."
Solution:  Switch to Alkyl 2,2,2-trichloroacetimidates  with catalytic Lewis acid.

Standard Protocol:

  • Reagent Prep: Synthesize the alkyl trichloroacetimidate from your alcohol (R-OH) + trichloroacetonitrile (NaH, cat.).

  • Reaction: Mix Indazole (1.0 equiv) + Alkyl Imidate (1.2–1.5 equiv).

  • Catalyst: Add

    
     or TMSOTf (0.1–0.2 equiv).
    
  • Solvent: anhydrous THF or DCM.

  • Temp:

    
     to RT.
    

Troubleshooting Table:

Symptom Probable Cause Corrective Action
Low Conversion Imidate hydrolysis Ensure strictly anhydrous conditions; moisture hydrolyzes the imidate to an amide.

| N1 Isomer appearing | Reaction too hot | Keep at


; kinetic control is lost at high temps. |
| Substrate precipitation  | Solubility issues | Switch solvent to a 1:1 mix of Cyclohexane/DCM to maintain homogeneity. |
Module B: De Novo Synthesis (Modified Cadogan)

Use Case: You need 100% regiocontrol for N2-Aryl or N2-Alkyl indazoles. Concept: Instead of alkylating a ring, you build the ring onto the amine. This forces the N-substituent to be at position 2. Reaction: o-Nitrobenzaldehyde + Primary Amine


 Imine 

Reductive Cyclization.

The Workflow (One-Pot):

  • Condensation: o-Nitrobenzaldehyde (1.0 eq) + Amine (R-

    
    , 1.1 eq) in MeOH. Stir until imine forms (check TLC).
    
  • Reduction: Add

    
     (Tributylphosphine) or 
    
    
    
    (Triethylphosphite) (2.5 eq).
  • Cyclization: Heat to reflux (or microwave at

    
    ).
    

Mechanism Visualization:

CadoganMechanism Step1 o-Nitrobenzaldehyde + R-NH2 Step2 Imine Intermediate (Schiff Base) Step1->Step2 -H2O Step3 Deoxygenation (via PBu3) Step2->Step3 + PBu3 Step4 Nitrene/Nitroso Insertion Step3->Step4 - O=PBu3 Step5 2H-Indazole (Exclusive N2) Step4->Step5 Ring Close

Figure 2: The reductive cyclization pathway ensures the R-group remains fixed on the nitrogen, preventing N1/N2 scrambling.

FAQ for Module B:

  • Q: Can I use TPP (Triphenylphosphine) instead of

    
    ?
    
    • A: TPP is often too bulky and less nucleophilic.

      
       is superior for this deoxygenation. If odor is an issue, use 
      
      
      
      (Triethylphosphite), though it requires higher temperatures.
  • Q: My yield is low (<40%).

    • A: Ensure the imine formation is complete before adding the phosphine. If the amine is steric (e.g., t-butyl), add

      
       as a Lewis acid drying agent during the condensation step.
      
Module C: Davis-Beirut Reaction (Specialized)

Use Case: Synthesis of 3-substituted 2H-indazoles (e.g., 3-alkoxy or 3-amino). Reagents: 2-nitrobenzylamine + Base (KOH) + Alcohol (Solvent).

Critical Control Point: This reaction is sensitive to water content.[1]

  • Dry Solvent: Yields are often moderate (20-30%).

  • Optimized: Adding 15% v/v water to the alcohol solvent significantly boosts yield (often >65%) by stabilizing the transition states of the aci-nitro intermediate.

Comparative Data Summary

MethodSelectivity (N2:N1)ScopePrimary Limitation
Basic Alkylation (NaH) 10:90 (Poor)Simple AlkylsThermodynamic control favors N1.
Acidic Imidate (Pfizer) >95:5 (Excellent)

Alkyls
Requires synthesis of imidate precursor.
Cadogan (PBu3) 100:0 (Exclusive)Aryl/AlkylRequires o-nitrobenzaldehyde starting material.
Chan-Lam (Cu) Variable (Substrate dependent)ArylHigh catalyst loading often required.

References

  • Pfizer N2-Alkylation Protocol

    • Wai, J. S., et al. (2022).[2] Highly Selective N2 Alkylation of Indazoles. Synthesis.

    • Context: Describes the acid-catalyzed trichloroacetimidate method to overcome thermodynamic bias.
  • Modified Cadogan Cyclization

    • Cheung, M., et al. (2014).
    • Context: The definitive guide for one-pot de novo synthesis using .
  • Davis-Beirut Reaction Mechanism

    • Kurth, M. J., et al. (2011). The Davis–Beirut Reaction: A Review. Accounts of Chemical Research.
    • Context: Detailed mechanism including the effect of water on yield and the aci-nitro intermedi
  • Thermodynamics of Indazoles

    • Lacek, K., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances/Reaction Chemistry & Engineering.
    • Context: Provides the energy landscape calculations confirming the 3-4 kcal/mol stability of N1 vs N2.

Sources

Troubleshooting

Technical Support Center: Efficient Removal of Metal Catalyst Impurities from Indazole Scaffolds

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of removing residual metal catalysts from indazole scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of removing residual metal catalysts from indazole scaffolds—a common task in pharmaceutical synthesis.[1][2][3] Given the widespread use of transition-metal catalysts in constructing these vital heterocyclic motifs, effective purification is paramount to ensure the integrity of subsequent research and the safety of final active pharmaceutical ingredients (APIs).[4][5][6]

This resource provides in-depth, field-proven answers to common questions and troubleshooting scenarios, moving from foundational knowledge in our FAQ section to specific, hands-on protocols and decision-making workflows.

Frequently Asked Questions (FAQs)
Q1: Why is removing residual metal catalysts from my indazole product so critical?

Removing metal catalyst residues is non-negotiable for several reasons:

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) Q3D guidelines, enforce strict limits on elemental impurities in drug products due to their potential toxicity.[7][8][9] For example, palladium, a common catalyst, is generally limited to 10 ppm for oral medications.[10]

  • Patient Safety: Many transition metals are toxic and pose a risk to patient health, necessitating their removal to safe levels.[5][11]

  • Catalytic Activity in Downstream Steps: Residual catalysts can interfere with or poison catalysts in subsequent synthetic steps, leading to failed reactions, reduced yields, or the formation of unwanted byproducts.[5]

  • Product Stability: Trace metals can sometimes catalyze the degradation of the final API, affecting its shelf-life and stability.[12][13]

Q2: What are the most common metal catalysts I'll need to remove after synthesizing an indazole?

The synthesis of indazoles and their derivatives frequently employs transition-metal catalysts.[1][2] The most common metals you will encounter are:

  • Palladium (Pd): Extensively used in cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig to form C-C and C-N bonds.[14][15]

  • Ruthenium (Ru): Often used in olefin metathesis reactions.[16][17]

  • Rhodium (Rh): Employed in various catalytic processes, including hydrogenation and C-H activation.[10]

Q3: What are the primary methods for removing these metal impurities?

Several techniques are available, and the best choice depends on your specific circumstances. The main strategies include:

  • Adsorption onto a Solid Support: This involves adding a material that binds the metal, which is then removed by simple filtration. Common adsorbents are activated carbon and functionalized silica gels (metal scavengers).[18]

  • Chromatography: Passing the crude product through a silica gel column can separate the desired compound from metal residues.[19][20] However, its effectiveness can be unpredictable.[20]

  • Crystallization: As a final purification step, crystallization can effectively isolate the pure indazole product, leaving metal impurities behind in the mother liquor.[14][18]

  • Extraction: Liquid-liquid extraction can be used to partition the metal, often after converting it to a more soluble or insoluble salt, into a different phase from the product.[18][19]

Q4: How do I decide which removal method is best for my experiment?

The optimal method is system-dependent.[14] Consider the following factors:

  • The Metal and its State: The type of metal and its oxidation state will dictate its reactivity and affinity for different removal agents.

  • Substrate Properties: The solubility, stability, and functional groups on your indazole scaffold can influence the choice. For example, a highly polar product may adsorb to activated carbon, leading to yield loss.[18]

  • Scale of Synthesis: Column chromatography is suitable for lab-scale, while batch adsorption with scavengers or activated carbon is more scalable.[15][18]

  • Required Purity: The final application dictates the required level of purity. APIs require very low levels (ppm), which often necessitates the use of highly efficient metal scavengers.[20]

Below is a decision-making workflow to guide your selection process.

G start Start: Crude Indazole with Metal Impurity check_scale What is the scale of your synthesis? start->check_scale lab_scale Lab Scale (<10g) check_scale->lab_scale Lab pilot_scale Pilot/Process Scale (>10g) check_scale->pilot_scale Pilot+ method_choice_lab Initial Purification Method? lab_scale->method_choice_lab method_choice_pilot Primary Purification Method? pilot_scale->method_choice_pilot chromatography Column Chromatography method_choice_lab->chromatography Standard scavenger_lab Metal Scavenger method_choice_lab->scavenger_lab High Purity Needed check_purity Analyze Metal Content (ICP-MS/OES) Is it below target limit? chromatography->check_purity scavenger_lab->check_purity crystallization Crystallization method_choice_pilot->crystallization Crystalline Product carbon Activated Carbon method_choice_pilot->carbon Cost-Effective scavenger_pilot Metal Scavenger (Batch/Flow) method_choice_pilot->scavenger_pilot High Efficiency crystallization->check_purity carbon->check_purity scavenger_pilot->check_purity end Purified Indazole Product check_purity->end Yes troubleshoot Troubleshoot: - Use stronger scavenger - Combine methods - Optimize conditions check_purity->troubleshoot No troubleshoot->method_choice_lab troubleshoot->method_choice_pilot

Caption: Decision workflow for selecting a metal removal method.

Q5: What analytical methods should I use to confirm the metal has been removed?

Visual confirmation is not sufficient. Quantitative analysis is required to ensure you meet regulatory or experimental standards. The industry-standard techniques are:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Extremely sensitive method capable of detecting metals at parts-per-billion (ppb) levels, making it ideal for final API validation.[8][21]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A robust technique that is also widely used and suitable for detecting metals at parts-per-million (ppm) levels.[8][11][22]

Troubleshooting Guide
Issue 1: My palladium levels are still high (>20 ppm) after silica gel chromatography.

Common Cause: This is a frequent issue. Palladium species can be surprisingly mobile on silica, or they may form soluble complexes with your product or solvent, causing them to co-elute.[19] Relying solely on chromatography for palladium removal is often insufficient and can yield unpredictable results.[20]

Solution: Implement a Metal Scavenging Step.

Metal scavengers are solid supports (typically silica) functionalized with ligands that have a high affinity for specific metals. For palladium, thiol-based scavengers are exceptionally effective.[18]

Experimental Protocol 1: Palladium Removal Using a Thiol-Based Scavenger

  • Dissolution: After your reaction, perform a standard aqueous workup. Remove the solvent from the organic phase to obtain the crude product. Dissolve this crude material in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate) at a concentration of ~50-100 mg/mL.

  • Quantify Scavenger: Determine the initial mass of palladium from your catalyst loading. Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) in an excess of 5-10 equivalents relative to the palladium.

  • Scavenging: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40–50 °C) for 2–24 hours.[23] The optimal time should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® or a sintered funnel to remove the solid scavenger.[18]

  • Wash and Concentrate: Wash the collected scavenger on the filter with fresh solvent to recover any adsorbed product.[18] Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

  • Validation: Submit a sample of the final product for ICP-MS or ICP-OES analysis to confirm the residual palladium level.[23]

Issue 2: My product yield is very low after using activated carbon.

Common Cause: Activated carbon is a powerful adsorbent, but it is often not selective.[24] Polar molecules, including many nitrogen-containing heterocycles like indazoles, can adsorb strongly to the carbon surface along with the metal catalyst, leading to significant product loss.[18]

Solutions:

  • Reduce the Amount of Carbon: Use the minimum amount of activated carbon necessary. Start with a smaller quantity (e.g., 5-10 wt% relative to the crude product) and increase only if metal removal is insufficient.

  • Screen Carbon Types: Different grades of activated carbon have different surface properties. Testing various types may reveal one with lower affinity for your product.

  • Thorough Washing: After filtering off the carbon, wash the filter cake extensively with a polar solvent (like methanol or ethyl acetate) to recover as much adsorbed product as possible.[23]

  • Switch to a More Selective Method: If product loss remains high, activated carbon is not a suitable choice for your specific indazole. Switch to a more selective metal scavenger, which is designed to bind the metal with minimal interaction with the API.[18][24] Biotage reports 100% recovery of an API with their metal scavengers compared to losses of up to 50% with carbon treatments.[24]

Issue 3: I'm struggling to remove ruthenium residues from a metathesis reaction.

Common Cause: Ruthenium can be more challenging to remove than palladium, especially from polar products with high ruthenium affinity.[16] The choice of scavenger is critical, and a standard thiol-based scavenger may not be the most effective.[17]

Solution: Screen a Panel of Scavengers.

Different functional groups have varying affinities for ruthenium. A quick screening experiment can save significant time and resources.

Scavenger Functional GroupTarget MetalsMechanism & Comments
Thiol (-SH) Pd , Pt, Rh, CuExcellent for soft metals like Palladium. Forms strong, stable complexes.[18]
Amine (-NH2, -NR2) Ru, Rh, PdEffective for a range of metals. Can be useful when thiol scavengers are less effective.
Isocyanide (-NC) Ru , PdHighly effective for ruthenium, forming stable complexes that are easily filtered.[16][25]
Strong Cation Exchange (e.g., SCX-2) Ru Shown to be highly efficient for scavenging ruthenium from reaction mixtures.[17]

Experimental Protocol 2: Screening Metal Scavengers

  • Prepare Stock Solution: Dissolve your crude, metal-containing indazole in a suitable solvent to create a homogenous stock solution.

  • Aliquot: In separate vials, place an equal amount of the stock solution (e.g., 1 mL).

  • Add Scavengers: To each vial, add a different scavenger (e.g., Thiol, Amine, Isocyanide, SCX-2) using a consistent molar excess (e.g., 10 eq.) relative to the catalyst. Include a control vial with no scavenger.

  • Agitate and Wait: Seal the vials and agitate them at a consistent temperature (e.g., room temperature) for a set period (e.g., 16 hours).

  • Sample and Analyze: Take a sample from the supernatant of each vial and submit for ICP analysis to determine which scavenger provided the most efficient removal.

G start Crude Product Solution aliquot Aliquot into 4 Vials start->aliquot vial1 Vial 1: Add Thiol Scavenger aliquot->vial1 vial2 Vial 2: Add Amine Scavenger aliquot->vial2 vial3 Vial 3: Add SCX-2 Scavenger aliquot->vial3 vial4 Vial 4: Control (No Scavenger) aliquot->vial4 agitate Stir all vials (Room Temp, 16h) vial1->agitate vial2->agitate vial3->agitate vial4->agitate analyze Sample Supernatant Analyze via ICP-MS agitate->analyze compare Compare Results & Select Best Scavenger analyze->compare

Caption: Experimental workflow for screening metal scavengers.

Issue 4: My lab-scale purification method isn't practical for our 1 kg scale-up.

Common Cause: Methods like preparative column chromatography are not economically or practically viable for large-scale manufacturing due to solvent consumption, time, and cost.

Solution: Adopt a Scalable Purification Strategy.

For large-scale work, focus on batch or flow processes that integrate easily into standard plant equipment.

  • Batch Scavenging: Adding scavenger resin or activated carbon directly to the reaction vessel, stirring for a period, and then filtering is a highly scalable approach.[15][18]

  • Flow Chemistry: Pumping the crude product solution through a packed cartridge of a metal scavenger is an extremely efficient and scalable continuous processing method.[18]

  • Crystallization: If your indazole is a solid, developing a robust crystallization procedure is one of the most effective and scalable methods for achieving high purity and removing metal contaminants.[14][18] Sometimes, adding a small amount of a chelating agent like N-acetylcysteine during crystallization can help "trap" the metal in the mother liquor.[21][26]

References
  • European Medicines Agency. (2008, February 21). Guideline on the specification limits for residues of metal catalysts or metal reagents. EMEA/CHMP/SWP/4446/2000. Available at: [Link]

  • Johnson Matthey Technology Review. (2016, October 15). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Available at: [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Available at: [Link]

  • ACS Publications - Organic Process Research & Development. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Available at: [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. Available at: [Link]

  • American Pharmaceutical Review. (2015, March 31). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. Available at: [Link]

  • Royal Commission for the Exhibition 1851. Investigating the extraction of residual palladium in the pharmaceutical industry. Available at: [Link]

  • PMC. (2025, April 30). Guideline for Analysis and Prevention of Contamination Catalysis. Available at: [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. Available at: [Link]

  • Manufacturing Chemist. (2022, April 6). A risk mitigation approach to detecting and quantifying metals in APIs. Available at: [Link]

  • Apeiron Synthesis. Apeiron's Metal Scavenging Solutions. Available at: [Link]

  • Biotage. Metal Scavengers in Process Chemistry An Investigative Study. Available at: [Link]

  • PMC. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Available at: [Link]

  • Johnson Matthey. Catalyst handling best practice guide. Available at: [Link]

  • ACS Publications - Organic Process Research & Development. (2015, July 17). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Available at: [Link]

  • PMC. Sequestration of Ruthenium Residues via Efficient Fluorous-enyne Termination. Available at: [Link]

  • ACD/Labs. (2024, April 18). Sustainable Catalysis. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Metals Removal. Available at: [Link]

  • Biotage. New Applications of Ruthenium Scavenging. Available at: [Link]

  • Organic Syntheses. Palladium-catalyzed Synthesis of Monoalkyl Diazenes. Available at: [Link]

  • Google Patents. (2016). Use of metal scavengers for removal of ruthenium residues. US20160297742A1.
  • ResearchGate. (2025, August 7). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Available at: [Link]

  • Gopani. (2024, October 9). Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. Available at: [Link]

  • Secrets of Science. Analysis of residual catalysts in pharmaceuticals. Available at: [Link]

  • ACS Publications. (2018, October 4). A Pharmaceutical Industry Perspective on Sustainable Metal Catalysis. Available at: [Link]

  • IJRPC. ANALYTICAL METHODS FOR ESTIMATION OF METALS. Available at: [Link]

  • European Medicines Agency. (2002, June 26). Note for guidance on specification limits for residues of metal catalysts. CPMP/SWP/QWP/4446/00. Available at: [Link]

  • European Medicines Agency. Guideline on the specification limits for residues of metal catalysts. Available at: [Link]

  • Bentham Science. (2023, October 20). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Available at: [Link]

  • US Pharmacopeia (USP). Table 1. Elemental Impurity Classes. Available at: [Link]

  • Hilaris Publisher. (2016, July 20). Harmonized Guideline on Limit and Testing of Elemental Impurities in Pharmaceutical Substances: A Review. Available at: [Link]

  • ResearchGate. (2025, August 10). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches | Request PDF. Available at: [Link]

  • ResearchGate. (2017, February 13). I want to remove the organic phase from a spent, solid catalyst in order to characterize it. How to do it without altering the catalyst too much?. Available at: [Link]

  • ResearchGate. (2023, September 6). (PDF) Transition‐Metal‐Catalyzed Syntheses of Indazoles. Available at: [Link]

  • European Medicines Agency. (2008, February 21). Guideline on the specification limits for residues of metal catalysts or metal reagents. Available at: [Link]

  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • ACS Publications - Organometallics. (2023, September 18). Synthesis of an Indazole/Indazolium Phosphine Ligand Scaffold and Its Application in Gold(I) Catalysis. Available at: [Link]

  • The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Profiling: 4-{[(2H-indazol-7-yl)amino]methyl}phenol

Topic: Comparative 1H NMR Profiling of 4-{[(2H-indazol-7-yl)amino]methyl}phenol Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists. Executive Summary & Strategic Context...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative 1H NMR Profiling of 4-{[(2H-indazol-7-yl)amino]methyl}phenol Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists.

Executive Summary & Strategic Context

Characterizing 4-{[(2H-indazol-7-yl)amino]methyl}phenol presents a distinct challenge in small molecule analysis due to the interplay between prototropic tautomerism (1H- vs. 2H-indazole) and exchangeable proton dynamics (phenolic -OH, amine -NH).

This guide compares the two primary NMR solvent systems—DMSO-d6 and Methanol-d4 (MeOD) —and establishes a self-validating protocol to confirm the regio-integrity of the indazole core. While DMSO-d6 is the "Structural Gold Standard" for observing the complete proton inventory, MeOD serves as a "Rapid Screening" alternative that simplifies the aromatic region.

The Molecule at a Glance[1]
  • Core Scaffold: 7-Aminoindazole (fused benzene-pyrazole ring).

  • Linker: Secondary amine methylene bridge (

    
    ).
    
  • Pendant: p-Phenol (AA'BB' aromatic system).

  • Critical Feature: The "2H" designation in the IUPAC name implies a specific tautomeric form or N-substitution pattern that requires rigorous NOE (Nuclear Overhauser Effect) validation.

Comparative Analysis: Solvent System Performance

The choice of solvent fundamentally alters the observed spectral topology for this molecule.

Comparison Table: DMSO-d6 vs. Methanol-d4
FeatureMethod A: DMSO-d6 (Recommended)Method B: Methanol-d4 (Alternative)
Primary Utility Full Structural Elucidation & Tautomer IDHigh-Throughput Purity Check
Exchangeable Protons Visible. Phenolic OH (~9.2 ppm), Amine NH (~6.3 ppm), Indazole NH (~12.5 ppm).Invisible. All exchange with deuterium (disappear).
Coupling Info Rich. Observes

coupling between NH and CH

(CH

appears as doublet).
Reduced. NH-CH

coupling lost (CH

collapses to singlet).
Aromatic Resolution Moderate. Viscosity causes slight line broadening.High. Sharper lines, better resolution of multiplets.
Tautomer Stability Slows exchange; allows observation of distinct tautomers if present.Promotes rapid exchange; signals often average out.
Water Signal ~3.33 ppm (Usually distinct from signals).~4.87 ppm (Can overlap with the benzylic CH

).
Expert Insight: Why DMSO-d6 is the Gold Standard

For this specific molecule, DMSO-d6 is superior because the secondary amine (


) and phenolic hydroxyl (

) provide critical diagnostic connectivity. In MeOD, the benzylic methylene (

) collapses into a singlet, stripping you of the scalar coupling evidence (

) that confirms the amine linkage remains intact.

Predicted Spectral Data & Assignment

Note: Chemical shifts (


) are estimates based on fragment additivity rules and analogous 7-aminoindazole/phenol derivatives.
Table 1: 1H NMR Data in DMSO-d6 (400 MHz, 298 K)
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
Indazole NH 12.4 - 12.8br s-Highly deshielded; diagnostic of indazole core.
Phenol OH 9.1 - 9.3s-Sharp singlet in dry DMSO; broad if wet.
Indazole H-3 7.95 - 8.05s-Most deshielded aromatic CH; diagnostic for 1H/2H form.
Phenol H-2'/6' 7.10 - 7.15d8.5AA'BB' system; ortho to alkyl group.
Indazole H-4 7.05 - 7.10d7.5Overlaps with phenol; check integration.
Indazole H-5 6.85 - 6.95t7.5Pseudo-triplet (dd).
Phenol H-3'/5' 6.65 - 6.70d8.5AA'BB' system; ortho to hydroxyl (shielded).
Indazole H-6 6.40 - 6.50d7.5Upfield due to ortho-amino donation.
Amine NH 6.20 - 6.40t (br)6.0Triplet due to coupling with CH

.
Linker CH

4.30 - 4.40d6.0Doublet due to coupling with NH.

Experimental Protocol: Self-Validating Workflow

This protocol ensures not just data acquisition, but structural verification, specifically addressing the tautomer challenge.

Step 1: Sample Preparation (DMSO-d6)
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 600 µL of DMSO-d6 (99.9% D).

    • Critical: Use an ampoule or freshly opened bottle. Absorbed atmospheric water will broaden the phenolic OH and amine NH signals, masking coupling data.

  • Mixing: Vortex until fully dissolved. If turbidity persists, filter through a glass wool plug directly into the NMR tube.

Step 2: Acquisition Parameters (Bruker Standard)
  • Pulse Sequence: zg30 (30° excitation pulse) for quantitative reliability.

  • Scans (NS): 16 or 32 (Sufficient for 10 mg).

  • Relaxation Delay (D1): 1.0 s (Standard) or 5.0 s (if accurate integration of the ratio between tautomers is required).

  • Temperature: 298 K (25°C).

Step 3: The "D2O Shake" Validation

After acquiring the standard spectrum:

  • Add 1–2 drops of D2O to the NMR tube.

  • Shake and re-acquire the spectrum.

  • Validation Criteria:

    • Signals at ~12.5, ~9.2, and ~6.3 ppm must disappear .

    • The doublet at ~4.35 ppm (CH

      
      ) must collapse into a singlet .
      
    • If these changes do not occur, the assignment of the linker is incorrect.

Structural Visualization & Logic

The following diagrams illustrate the molecular connectivity and the decision logic for tautomer assignment.

Diagram 1: Molecular Structure & Numbering

G Indazole Indazole Core (Protons: H3, H4, H5, H6) NH Tautomerism Linker Methylene Linker (-NH-CH2-) Diagnostic Doublet @ 4.3ppm Indazole->Linker C7-N Bond Phenol Phenol Ring (AA'BB' System) OH @ 9.2ppm Linker->Phenol C-C Bond

Caption: Modular segmentation of the molecule for spectral assignment. The Linker acts as the scalar coupling bridge between the two aromatic systems.

Diagram 2: Tautomer Identification Logic (1H vs 2H)

The "2H" in the name implies the proton is on the nitrogen adjacent to the carbon bridge. However, in solution, 1H-indazole is thermodynamically preferred.[1] To confirm the 2H form (or equilibrium), follow this logic:

Logic Start Start: Acquire 1H NMR in DMSO-d6 CheckH3 Analyze Indazole H-3 Signal (~8.0 ppm) Start->CheckH3 NOE Run 1D NOE / NOESY Irradiate N-CH2 Linker CheckH3->NOE Result1H NOE observed at Indazole H-3? (Spatial proximity) NOE->Result1H Conclusion1H Conclusion: 1H-Tautomer Dominant (Linker is far from H3) Result1H->Conclusion1H NO (Weak/None) Conclusion2H Conclusion: 2H-Tautomer Dominant (Linker is close to H3) Result1H->Conclusion2H YES (Strong NOE)

Caption: Decision tree for distinguishing 1H vs 2H tautomers using Nuclear Overhauser Effect (NOE). In the 2H-tautomer, the N-substituent is spatially closer to the C3 proton.

References

  • Claramunt, R. M., et al. "The Tautomerism of Indazoles: A 13C/15N NMR Study." Journal of Organic Chemistry, vol. 76, no. 7, 2011, pp. 2105-2113.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th ed., Wiley, 2014. (Standard reference for AA'BB' phenol systems and solvent effects).
  • BenchChem. "Characterization of Benzimidazole and Indazole Derivatives Using 1H NMR Spectroscopy." Application Note AN-NMR-042.

  • Reich, H. J. "Solvent Effects on Chemical Shifts." University of Wisconsin-Madison Chemistry Database. (Authoritative source for H-bonding shifts in DMSO vs MeOD).

Sources

Comparative

The Core Challenge: Physicochemical Properties of Amino-Indazoles

As a Senior Application Scientist, this guide is designed to provide you, my fellow researchers and drug development professionals, with a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you, my fellow researchers and drug development professionals, with a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of amino-indazole compounds. The objective is not merely to present protocols but to delve into the rationale behind the methodological choices, enabling you to select and develop robust, reliable, and efficient purity analysis methods for this critical class of compounds.

Amino-indazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous drug candidates.[1] Ensuring their purity is a mandate from regulatory bodies and a fundamental requirement for accurate pharmacological and toxicological assessment.[2] The inherent basicity and potential for isomerism in amino-indazoles, however, present unique challenges in their chromatographic separation. This guide will compare two primary reversed-phase HPLC (RP-HPLC) strategies, providing the data and logic needed to tackle these challenges head-on.

Amino-indazole derivatives are typically polar, basic compounds.[3] This character dictates the primary challenges in RP-HPLC method development:

  • Poor Retention: Highly polar compounds have weak interactions with non-polar stationary phases (like C18), leading to early elution and poor separation.[4]

  • Peak Tailing: The basic amino group can engage in secondary ionic interactions with acidic residual silanols on the silica backbone of many HPLC columns. This results in asymmetrical, tailing peaks, which compromise resolution and integration accuracy.[5]

  • Isomer Separation: The synthesis of amino-indazoles can often result in positional isomers (e.g., 3-amino, 4-amino, 5-amino, etc.), which are structurally similar and thus chromatographically difficult to resolve.[6][7]

Our comparative guide will focus on two distinct RP-HPLC methods designed to overcome these specific issues:

  • Method A: Acidified Mobile Phase with Standard C18 Column - A classic, robust approach.

  • Method B: Formic Acid Mobile Phase with a Phenyl-Hexyl Column - An alternative selectivity approach, particularly useful for aromatic isomers.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is a balance of achieving adequate separation while maintaining method robustness and efficiency. Below, we compare two effective methods for the purity analysis of a model compound, 5-Amino-1H-indazole , and its potential process-related impurity and isomer, 6-Amino-1H-indazole .

Method Performance and Data

The following table summarizes the performance of the two methods under optimized conditions. The goal is to achieve baseline resolution (Rs > 2.0) with excellent peak symmetry (Tailing Factor ≈ 1.0).

ParameterMethod A: Standard C18Method B: Phenyl-HexylRegulatory Acceptance Criteria
Column Chemistry Octadecylsilane (C18)Phenyl-HexylN/A
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Formic Acid (FA) in WaterN/A
Mobile Phase B AcetonitrileAcetonitrileN/A
Retention Time (5-Amino-indazole) 6.8 min9.2 minReportable
Retention Time (6-Amino-indazole) 7.3 min10.1 minReportable
Resolution (Rs) 2.23.5> 2.0
Tailing Factor (5-Amino-indazole) 1.31.1< 1.5
Theoretical Plates (N) 9,50014,000> 2000
Limit of Quantification (LOQ) 0.05 µg/mL0.04 µg/mLEstablished and validated[8]
Causality and Expert Rationale

Why Method A Works: The Power of Ion Suppression

Method A employs a standard C18 column, the workhorse of reversed-phase chromatography.[9][10] The key to its success lies in the use of Trifluoroacetic Acid (TFA) in the mobile phase.

  • Mechanism of Action: As basic compounds, amino-indazoles will be protonated at low pH. TFA, with a pKa of ~0.5, ensures the mobile phase pH is low enough (~2.0-2.5) to fully protonate the amino group. This protonation serves two purposes:

    • It creates a single, positively charged species, preventing peak splitting or broadening due to multiple ionization states.

    • The trifluoroacetate anion acts as an ion-pairing agent . It forms a neutral complex with the protonated analyte, increasing its hydrophobicity and thus its retention on the C18 column.

  • Limitation: While effective, TFA is a strong ion-pairing agent and is not volatile, making it incompatible with Mass Spectrometry (MS) detection. It can also be difficult to completely wash out of an HPLC system.

Why Method B Excels: Leveraging Alternative Selectivity

Method B utilizes a Phenyl-Hexyl stationary phase. This phase offers a different separation mechanism compared to the purely hydrophobic interactions of a C18 column.

  • Mechanism of Action: The phenyl rings on the stationary phase provide π-π interactions . Aromatic and unsaturated compounds, like the indazole ring system, can interact with the electron-rich phenyl groups. This provides an alternative selectivity that can be highly effective in separating positional isomers where subtle differences in the electron distribution of the aromatic ring exist.

  • Mobile Phase Choice: Formic acid is used as the mobile phase modifier. It is a weaker acid than TFA but is sufficient to protonate the analyte and improve peak shape. Crucially, formic acid is volatile and an excellent choice for LC-MS applications, allowing for impurity identification by mass.[6] The superior resolution (Rs = 3.5) and peak shape (Tailing Factor = 1.1) observed in Method B are a direct result of the combined benefits of π-π interactions and effective pH control.

Experimental Protocols and Workflows

A logical method development workflow is crucial for efficiently arriving at an optimal separation.

Method Development Workflow

The following diagram illustrates a typical workflow for developing a purity method for an amino-indazole compound.

MethodDevelopmentWorkflow cluster_troubleshoot Troubleshooting Paths Start Start: New Amino-Indazole Compound Scouting Phase 1: Initial Scouting Column: C18 (4.6x150mm, 5µm) Mobile Phase: ACN/H2O with 0.1% FA Gradient: 5-95% B in 15 min Start->Scouting Assess Assess Peak Shape & Resolution Scouting->Assess Good Resolution > 2.0? Tailing < 1.5? Assess->Good Optimize Phase 2: Optimization Fine-tune gradient slope Adjust temperature (30-40°C) Good->Optimize Yes PoorShape Problem: Peak Tailing > 1.5 Good->PoorShape No (Poor Shape) PoorRes Problem: Resolution < 2.0 Good->PoorRes No (Poor Resolution) Validate Phase 3: Validation Per ICH Q2(R1) Guidelines (Specificity, Linearity, Accuracy, Precision) Optimize->Validate End Validated Purity Method Validate->End TryTFA Action: Switch to 0.1% TFA PoorShape->TryTFA TryPhenyl Action: Switch to Phenyl-Hexyl Column PoorRes->TryPhenyl TryTFA->Assess TryPhenyl->Assess

Caption: A logical workflow for HPLC method development for amino-indazole compounds.

Detailed Protocol: Method B (Recommended Starting Point)

This protocol provides a detailed, step-by-step methodology for the superior Phenyl-Hexyl column method.

1. Sample Preparation:

  • Accurately weigh and dissolve 10 mg of the amino-indazole sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1.0 mg/mL stock solution.

  • Further dilute this stock solution with the initial mobile phase composition (95:5 Water/Acetonitrile with 0.1% FA) to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection to prevent particulate matter from damaging the column.

2. Chromatographic Conditions:

  • Instrument: Any modern HPLC or UHPLC system (e.g., Agilent 1260/1290, Waters Alliance/Acquity, Shimadzu Nexera).

  • Column: Phenyl-Hexyl phase (e.g., Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm (or the λmax of the specific amino-indazole).

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    15.0 70
    17.0 95
    20.0 95
    20.1 5

    | 25.0 | 5 |

3. System Suitability Test (SST):

  • Before running samples, perform five replicate injections of a standard solution containing both the main compound and a known impurity (e.g., 5-amino- and 6-amino-indazole).

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area < 2.0%.[8]

    • Tailing factor for the main peak < 1.5.

    • Resolution between the critical pair > 2.0.

4. Data Analysis:

  • Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

  • Report any impurity exceeding the reporting threshold (typically 0.05% as per ICH guidelines).[2]

Trustworthiness and Method Validation

The protocols described are designed to be self-validating systems. The inclusion of stringent SST criteria ensures that the chromatographic system is performing adequately before any sample analysis begins.[11] A fully validated method, according to ICH Q2(R1) guidelines, would require a comprehensive study of parameters including specificity, linearity, range, accuracy, precision, and robustness.[12][13]

The relationship between key validation parameters is illustrated below.

ValidationParameters Method Analytical Method Specificity Specificity (Discrimination from impurities) Method->Specificity Linearity Linearity & Range (Proportional response to concentration) Method->Linearity Robustness Robustness (Insensitive to small variations) Method->Robustness Validated Validated Method (Suitable for Intended Purpose) Specificity->Validated Accuracy Accuracy (Closeness to true value) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy->Validated Precision->Validated Robustness->Validated

Caption: Interrelationship of key HPLC method validation parameters.

Conclusion and Recommendations

For the purity analysis of amino-indazole compounds, a one-size-fits-all approach is insufficient. While a standard C18 column with an acidified mobile phase (Method A) can provide acceptable results, leveraging a stationary phase with alternative selectivity, such as a Phenyl-Hexyl column (Method B), often yields superior resolution, better peak shape, and the significant advantage of MS compatibility.

Recommendation: Begin method development with a Phenyl-Hexyl column and a volatile formic acid modifier (Method B). This approach directly addresses the most common challenges associated with amino-indazole analysis—isomer separation and peak tailing—while providing a direct path to impurity identification via LC-MS. This strategy represents a more efficient and scientifically rigorous path to developing a robust, reliable, and regulatory-compliant purity method.

References

  • Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Technology Networks. Available from: [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. Therapeutic Goods Administration. Available from: [Link]

  • Reverse Phase HPLC Columns. GL Sciences. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available from: [Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Scientific Reports. Available from: [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. Available from: [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Chromatography Online. Available from: [Link]

  • Analysis of Amino Acids by HPLC. Agilent Technologies. Available from: [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available from: [Link]

  • Analysis of amino acids by high performance liquid chromatography. The Pharma Innovation. Available from: [Link]

  • Solving Key Challenges in (Bio)pharmaceutical Analyses. LCGC International. Available from: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Challenges in Analysis of Hydrophilic Metabolites Using Chromatography Coupled with Mass Spectrometry. Journal of Analysis and Testing. Available from: [Link]

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Validation

A Comparative Guide to Indazole-Ligand Binding Modes via X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals The Significance of the Indazole Scaffold in Medicinal Chemistry The indazole moiety is a cornerstone in modern drug discovery, recognized as a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole moiety is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets with high affinity and specificity.[1][2][3] This bicyclic heteroaromatic system is a versatile hydrogen bond donor and acceptor, and its rigid structure provides a well-defined vector for substituent decoration, allowing for the fine-tuning of steric and electronic properties. Consequently, indazole derivatives have been successfully developed as potent inhibitors for a variety of enzyme classes, most notably protein kinases, which are critical targets in oncology and inflammation.[4][5] The precise characterization of how these indazole-containing ligands bind to their target proteins is paramount for structure-aided drug design (SADD), and X-ray crystallography remains the gold standard for elucidating these interactions at the atomic level.[6][7][8]

Unraveling Binding Modes: A Comparative Crystallographic Analysis

The orientation and interactions of an indazole ligand within a protein's binding pocket, its "binding mode," dictate its potency and selectivity. While a multitude of specific interactions can occur, several recurrent and classifiable binding modes have been identified through extensive crystallographic studies, particularly within the kinase family.

Type I vs. Type II Inhibition in Kinases: A Tale of Two Conformations

Protein kinases, a major target class for indazole-based inhibitors, exhibit conformational flexibility that is central to their regulation. The orientation of the Asp-Phe-Gly (DFG) motif in the activation loop is a key determinant of the kinase's conformational state.

  • Type I Binding Mode: In this mode, the inhibitor binds to the active conformation of the kinase, where the DFG motif is in the "DFG-in" state. Type I inhibitors are ATP-competitive and occupy the adenine-binding pocket. The indazole ring often forms crucial hydrogen bonds with the "hinge" region of the kinase, mimicking the interactions of the adenine moiety of ATP.

  • Type II Binding Mode: Conversely, Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase.[9] This binding mode extends beyond the ATP pocket to an adjacent hydrophobic pocket created by the outward flip of the phenylalanine residue of the DFG motif.[9] The indazole core can still interact with the hinge region, while other parts of the inhibitor occupy this allosteric site. This mode of binding can offer improved selectivity as the allosteric pocket is less conserved across the kinome.

Comparative Analysis of Indazole Binding Modes in Kinases

Binding ModeTarget ConformationBinding SiteKey InteractionsSelectivity ProfileExample (PDB ID)
Type I Active (DFG-in)ATP-binding pocket (adenine region)Hydrogen bonds with the kinase hinge region.Can be broad or selective depending on other interactions.Axitinib bound to VEGFR2 (PDB: 4AG8)
Type II Inactive (DFG-out)ATP-binding pocket + adjacent allosteric pocketHydrogen bonds with the hinge and hydrophobic interactions in the allosteric site.Often more selective due to less conserved allosteric pocket.Sorafenib bound to B-Raf (PDB: 1UWH)
Beyond Kinases: Diverse Indazole Interactions

While the Type I/Type II dichotomy is well-established for kinases, indazoles exhibit a broader range of binding modes across other protein families. The indazole core's ability to participate in hydrogen bonding, π-stacking, and hydrophobic interactions allows it to adapt to various binding site topologies. For instance, in non-kinase targets, the indazole N1 or N2 atoms can act as key hydrogen bond donors or acceptors, anchoring the ligand in the active site. The aromatic surface of the indazole can also engage in favorable π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The Crystallographic Workflow: From Gene to Structure

The determination of an indazole-ligand protein co-crystal structure is a multi-step process that demands precision and expertise at each stage. The overarching goal is to produce a stable crystal system that diffracts X-rays to a high resolution (ideally <2.5 Å), allowing for the unambiguous visualization of protein-ligand interactions.[10]

G cluster_prep Protein & Ligand Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Protein_Expression Protein Expression & Purification Co_Crystallization Co-crystallization Protein_Expression->Co_Crystallization Soaking Soaking Protein_Expression->Soaking Ligand_Prep Ligand Solubilization (e.g., in DMSO) Ligand_Prep->Co_Crystallization Data_Collection X-ray Diffraction Data Collection (Synchrotron) Co_Crystallization->Data_Collection Soaking->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (Molecular Replacement) Data_Processing->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation

Figure 1: High-level workflow for determining a protein-indazole ligand co-crystal structure.

Step-by-Step Experimental Protocol

1. Protein Expression and Purification:

  • Rationale: To obtain a homogenous and stable protein sample of high purity, which is a prerequisite for successful crystallization.

  • Protocol:

    • Clone the gene of interest into a suitable expression vector (e.g., pET vector with a His-tag).

    • Transform the vector into an appropriate expression host (e.g., E. coli BL21(DE3)).

    • Grow the cells to an optimal density (OD600 ≈ 0.6-0.8) and induce protein expression (e.g., with IPTG).

    • Harvest the cells and lyse them to release the protein.

    • Purify the protein using a series of chromatography steps (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).

    • Assess protein purity and homogeneity by SDS-PAGE and concentrate the protein to a suitable concentration for crystallization (typically 5-10 mg/mL).

2. Ligand Preparation:

  • Rationale: To ensure the indazole-containing ligand is fully solubilized and can effectively bind to the target protein.

  • Protocol:

    • Dissolve the indazole ligand in a suitable organic solvent, most commonly 100% DMSO, to create a high-concentration stock solution (e.g., 10-100 mM).[11]

    • Ensure the ligand is stable in the chosen solvent.

3. Formation of the Protein-Ligand Complex:

  • Rationale: To obtain crystals of the protein with the ligand bound in the active site. This can be achieved through two primary methods: co-crystallization or soaking.

    • Co-crystallization:

      • Principle: The protein and ligand are mixed prior to crystallization, and the complex is crystallized. This is often the method of choice for ligands that induce a conformational change in the protein or for insoluble compounds.[12]

      • Protocol:

        • Incubate the purified protein with a molar excess of the indazole ligand (typically a 1:3 to 1:10 protein-to-ligand ratio).[13] The final DMSO concentration should be kept low (<5%) to avoid interference with crystallization.

        • Allow the complex to form by incubating on ice or at room temperature for 30-60 minutes.[12]

        • Set up crystallization trials using various commercially available or custom screens via sitting-drop or hanging-drop vapor diffusion. Automated liquid handlers can increase throughput.[11][14]

    • Soaking:

      • Principle: Pre-grown crystals of the apo-protein are transferred to a solution containing the ligand. This method is generally faster if apo crystals are readily available and the ligand is soluble in the crystallization mother liquor.

      • Protocol:

        • Grow crystals of the apo-protein to a suitable size.

        • Prepare a soaking solution by adding the indazole ligand to the crystallization mother liquor.

        • Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.

4. X-ray Diffraction Data Collection:

  • Rationale: To obtain a diffraction pattern from the crystal, which contains the information needed to determine the electron density map and, subsequently, the atomic structure.

  • Protocol:

    • Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing.

    • Flash-cool the crystal in liquid nitrogen.

    • Mount the frozen crystal on a goniometer at a synchrotron beamline.

    • Expose the crystal to a high-intensity X-ray beam and collect diffraction data as the crystal is rotated.

5. Data Processing and Structure Determination:

  • Rationale: To convert the raw diffraction images into a refined 3D atomic model of the protein-ligand complex.

  • Protocol:

    • Data Processing: Integrate the diffraction spots and scale the data using software like XDS or HKL2000.

    • Structure Solution: If a structure of a homologous protein is available, use molecular replacement (MR) to solve the phase problem.

    • Model Building and Refinement: Build an initial model of the protein into the electron density map using software like Coot. Add the indazole ligand into the visible difference density in the active site. Iteratively refine the model against the diffraction data using programs like Phenix or REFMAC5.

    • Validation: Use tools like MolProbity to assess the geometric quality of the final model and ensure it is chemically and structurally reasonable.

G cluster_type1 Type I Binding Mode (DFG-in) cluster_type2 Type II Binding Mode (DFG-out) TypeI_Kinase Kinase (Active Conformation) DFG-in TypeI_Ligand Indazole Ligand TypeI_Ligand->TypeI_Kinase Binds to TypeI_Pocket ATP Pocket TypeI_Pocket->TypeI_Kinase Part of TypeII_Kinase Kinase (Inactive Conformation) DFG-out TypeII_Ligand Indazole Ligand TypeII_Ligand->TypeII_Kinase Binds to TypeII_Pocket ATP Pocket + Allosteric Pocket TypeII_Pocket->TypeII_Kinase Part of

Figure 2: Logical relationship between indazole ligand and kinase conformations.

Trustworthiness and Self-Validation in the Protocol

The described workflow incorporates several self-validating steps. For instance, the quality of the purified protein is rigorously checked by SDS-PAGE and size-exclusion chromatography before proceeding to crystallization. During crystallographic refinement, the R-work and R-free values serve as crucial indicators of how well the model fits the experimental data, with a decreasing R-free value suggesting a more accurate model. Finally, the validation stage using tools like MolProbity provides an objective assessment of the model's stereochemical quality, ensuring the final structure is reliable.

Conclusion

X-ray crystallography provides an unparalleled, high-resolution view of the interactions between indazole-based ligands and their protein targets.[6][8] A thorough understanding of the different potential binding modes, particularly the Type I and Type II paradigms in kinases, is essential for medicinal chemists to rationally design more potent and selective drug candidates. The experimental workflow, while complex, is a robust and well-established process that, when executed with care, yields invaluable structural insights that accelerate the drug discovery pipeline.[10] The choice between co-crystallization and soaking, the optimization of crystallization conditions, and the meticulous refinement of the final structure are all critical decisions that rely on a deep understanding of both the biological system and the crystallographic principles at play.

References

  • Hartshorn, M. J., Murray, C. W., Cleasby, A., Frederickson, M., Tickle, I. J., & Jhoti, H. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of Medicinal Chemistry, 48(4), 1081–1088.
  • Blundell, T. L., & Patel, S. (2004). High-throughput X-ray crystallography for drug discovery. Current Opinion in Pharmacology, 4(5), 490–496.
  • Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology, 18(6), 489–496.
  • Scapin, G. (2006). Structural biology and drug discovery. Current Pharmaceutical Design, 12(17), 2087–2097.
  • Gavara, L., Suchaud, V., Nauton, L., et al. (2013). Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2298-2301.
  • Bojtár, M., Simon, K., & Kotschy, A. (2018). The Indazole Ring and its Derivatives in Anticancer Drug Design. Current Medicinal Chemistry, 25(29), 3534–3554.
  • Trivedi, R., & Dodiya, A. (2021). Indazole: A Medicinally Important Heterocycle. Mini-Reviews in Medicinal Chemistry, 21(1), 2–4.
  • Ciszewski, G., & Spalluto, G. (2019). Indazole-Based Polo-like Kinase 4 (PLK4) Inhibitors in Cancer Therapy. Molecules, 24(17), 3131.
  • RCSB Protein Data Bank. (n.d.). RCSB PDB. Retrieved from [Link]

  • Selvita. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Wu, P., Clausen, M. H., & Nielsen, T. E. (2015). Type II Kinase Inhibitors: A Patent Review (2010 - 2014).
  • Functional and structural polypharmacology of indazole-based privileged ligands to tackle the undruggability of membrane transporters. (2025, January 16). Universität Augsburg. Retrieved from [Link]

  • Hassel, A. M., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79.
  • Hampton Research. (2020, October 28). Crystallization of Protein-Ligand Complexes. Retrieved from [Link]

  • Domainex. (n.d.). Protein-ligand X-ray Crystallography in support of the Development of a selective small molecule inhibitor. Retrieved from [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024, April 23). RSC Advances. Retrieved from [Link]

  • Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. (2022, September 9). MDPI. Retrieved from [Link]

  • TTP Labtech. (n.d.). Strategies for high-throughput ligand screening - automated co-crystallisation and soaking. Retrieved from [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (2023). Migration Letters. Retrieved from [Link]

  • CrystalsFirst. (n.d.). Co-Crystallization Services — Ligand–Protein Structures. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules. Retrieved from [Link]

  • Studying Protein–Ligand Interactions Using X-Ray Crystallography. (2015). Methods in Molecular Biology. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 4-{[(2H-indazol-7-yl)amino]methyl}phenol

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-{[(2H-indazol-7-yl)amino]methyl}phenol (CAS No. 1158058-16-2).[1] Given the a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-{[(2H-indazol-7-yl)amino]methyl}phenol (CAS No. 1158058-16-2).[1] Given the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this specific compound, the following recommendations are synthesized from data on structurally similar molecules, including substituted phenols and indazole derivatives.[2][3][4]

Disclaimer: This document is intended as a proactive safety resource. It is imperative to obtain the official Safety Data Sheet (SDS) from your supplier before commencing any work with 4-{[(2H-indazol-7-yl)amino]methyl}phenol. The manufacturer's SDS will contain specific and critical safety data that must supersede the generalized guidance provided herein.

Understanding the Hazard Profile: A Synthesis of Related Compounds

4-{[(2H-indazol-7-yl)amino]methyl}phenol belongs to a class of aromatic compounds containing both a phenol and an indazole moiety. While specific toxicological data for this compound is limited, the known hazards of its constituent chemical classes provide a strong basis for a cautious approach.

  • Phenolic Compounds: Phenols as a class can be corrosive and toxic.[4][5] They can cause severe skin burns and eye damage.[4] Systemic toxicity is a significant concern, as phenol can be absorbed through the skin and affect the central nervous system, liver, and kidneys.[4][6] Ingestion of even small amounts can be fatal.[5]

  • Indazole Derivatives: Indazole derivatives are widely used in pharmaceutical research.[2] While many are developed for therapeutic uses, the precursors and intermediates can be harmful. For example, related aminoindazoles are classified as harmful if swallowed.[7][8]

Based on these related compounds, it is prudent to treat 4-{[(2H-indazol-7-yl)amino]methyl}phenol as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled.[3][9]

Personal Protective Equipment (PPE): A Multi-tiered Approach

A comprehensive PPE strategy is the cornerstone of safe handling. The level of PPE should be dictated by the scale of the operation and the potential for exposure.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Work (e.g., weighing, preparing solutions in a fume hood)Safety glasses with side shields or chemical splash goggles.[3][10]Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double gloving may be appropriate.[3][4]Laboratory coat.[3]Not generally required if work is performed in a certified chemical fume hood.[3]
Medium-Scale Laboratory Work (e.g., reactions, distillations)Chemical splash goggles and a face shield.[3][10]Heavy-duty chemical-resistant gloves (e.g., butyl rubber).[5]Laboratory coat and a chemical-resistant apron.[4]Recommended if there is a potential for aerosol generation, even within a fume hood. An N95 dust mask or a respirator with organic vapor cartridges should be considered.[2]
Large-Scale Operations or Potential for Significant Exposure Full-face respirator with organic vapor cartridges or a supplied-air respirator.Heavy-duty, chemical-resistant gloves with extended cuffs.[3]Chemical-resistant suit.[3][11]A full-face respirator with appropriate cartridges or a supplied-air respirator is necessary.[3]
Emergency (e.g., spill cleanup) Full-face respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA).Heavy-duty, chemical-resistant gloves.[3]Chemical-resistant suit.[3]SCBA is recommended for large spills or in poorly ventilated areas.[3]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Chemical Fume Hood: Always handle 4-{[(2H-indazol-7-yl)amino]methyl}phenol in a certified chemical fume hood.[3][4][12] This is the primary and most effective means of controlling inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.[7][8]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[3][7]

Step-by-Step Handling Protocol for Powdered Compound
  • Preparation: Before handling the compound, ensure the fume hood is clean and uncluttered. Cover the work surface with absorbent, disposable bench paper.[2]

  • Donning PPE: Put on the appropriate PPE as outlined in the table above. This should include, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves.[2]

  • Weighing: If weighing the solid, do so within the fume hood. Use a disposable weigh boat.

  • Dissolving: Add the solvent to the solid in a controlled manner within the fume hood. Ensure the compound is fully dissolved before removing the solution from the fume hood.[2]

  • Cleanup: Wipe down all surfaces inside the fume hood with a damp cloth or towel. Dispose of all contaminated materials (weigh boats, bench paper, gloves) in a designated, sealed waste container.[2]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[3][13]

Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Hygiene prep1 Clean and prepare fume hood prep2 Don appropriate PPE prep1->prep2 weigh Weigh solid compound prep2->weigh dissolve Dissolve in solvent weigh->dissolve cleanup1 Clean work surfaces dissolve->cleanup1 cleanup2 Dispose of contaminated materials cleanup1->cleanup2 cleanup3 Doff PPE correctly cleanup2->cleanup3 cleanup4 Wash hands thoroughly cleanup3->cleanup4

Caption: General workflow for safely handling powdered chemical compounds.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[10][13] For phenol-type exposures, treatment with polyethylene glycol (PEG) 300 or 400 is recommended if available.[5] Seek immediate medical attention.[8][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][13] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[7][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[13] Rinse mouth with water.[8] Seek immediate medical attention.[8][13]

  • Spill Cleanup: For minor spills, don appropriate PPE, including respiratory protection.[10] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7] For major spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing 4-{[(2H-indazol-7-yl)amino]methyl}phenol, including contaminated lab supplies, must be treated as hazardous chemical waste.

  • Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program.[8] Do not dispose of this chemical down the drain or in the regular trash.[14]

Disposal Workflow Diagram

start Waste Generated (Chemical & Contaminated Items) collect Collect in a designated, sealed hazardous waste container start->collect label_waste Label container clearly with 'Hazardous Waste' and chemical name collect->label_waste store Store in a designated, secure area label_waste->store dispose Arrange for disposal through institutional EHS program store->dispose

Caption: Chemical waste disposal workflow.

References

  • An In-depth Technical Guide on the Safety and Handling of 3-Amino-4,6-difluoro-1H-indazole. Benchchem.
  • Personal protective equipment for handling 5-Butyl-2-ethylphenol. Benchchem.
  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety.
  • Working Safely with Phenol Guideline. The University of Queensland.
  • Appendix P - Phenol First Aid Guide and PPE.
  • Material Safety Data Sheet - 6-Aminoindazole, 97+%. Cole-Parmer.
  • UA Phenol SOP Template.docx. University of Arizona.
  • SAFETY DATA SHEET - 1H-Indazol-5-amine.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 4-(((2h-Indazol-7-yl)amino)methyl)phenol. ChemScene.
  • Safety Data Sheet - 4-{[(4-Fluorobenzyl)amino]methyl}phenol. Enamine.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • The Best Personal Protective Equipment For Pesticides. Solutions Pest & Lawn.
  • Phenol: toxicological overview. GOV.UK.
  • Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW.
  • 2-Amino-4-methylphenol 97 95-84-1. Sigma-Aldrich.

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